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  • Product: Ethyl 7-chloro-7-octenoate
  • CAS: 485320-22-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 7-Chloro-7-Octenoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 7-chloro-7-octenoate. In the absence of direct experimental spectra in publicly accessible literature, this document leverages established NMR principles and data from analogous compounds to offer a comprehensive and reasoned prediction of the chemical shifts. This approach is a common and invaluable tool in chemical research for structure verification and elucidation.

Introduction to Ethyl 7-Chloro-7-Octenoate and the Role of NMR

Ethyl 7-chloro-7-octenoate is a bifunctional molecule containing both an ethyl ester and a terminal vinyl chloride moiety. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of such organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the NMR signals, one can gain unambiguous insights into the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

This guide will first present the predicted ¹H and ¹³C NMR chemical shifts for ethyl 7-chloro-7-octenoate, followed by a detailed rationale for these assignments based on fundamental NMR principles and comparative data from related structures.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts for the protons and carbons in ethyl 7-chloro-7-octenoate are summarized in the tables below. These predictions are based on the analysis of substituent effects and data from structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 7-Chloro-7-Octenoate
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-2~2.30Triplet2H
H-3~1.65Quintet2H
H-4~1.30Multiplet2H
H-5~1.45Multiplet2H
H-6~2.10Quartet2H
H-8 (cis to Cl)~5.40Doublet1H
H-8 (trans to Cl)~5.50Doublet1H
-OCH₂CH₃~4.12Quartet2H
-OCH₂CH₃~1.25Triplet3H
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 7-Chloro-7-Octenoate
CarbonChemical Shift (δ, ppm)
C-1~173.5
C-2~34.0
C-3~24.5
C-4~28.5
C-5~27.0
C-6~32.0
C-7~138.0
C-8~114.0
-OCH₂CH₃~60.5
-OCH₂CH₃~14.0

Rationale for Chemical Shift Assignments

The predicted chemical shifts are derived from the additive effects of the functional groups on the hydrocarbon backbone. The analysis is broken down into the key structural components of the molecule.

The Ethyl Ester Group

The chemical shifts for the ethyl group (-OCH₂CH₃) are well-established. The methylene protons (-OCH₂ CH₃) are adjacent to an electron-withdrawing oxygen atom, which deshields them, resulting in a downfield shift to approximately 4.12 ppm.[1] These protons are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-OCH₂CH₃ ) are further from the electronegative oxygen and thus appear more upfield, at around 1.25 ppm, as a triplet due to coupling with the two methylene protons.[1]

The carbonyl carbon (C-1) of the ester is significantly deshielded and is expected to resonate at a very downfield position, around 173.5 ppm.[2] The methylene carbon of the ethyl group (-OCH₂ CH₃) appears around 60.5 ppm, while the methyl carbon (-OCH₂CH₃ ) is found at approximately 14.0 ppm.[3]

The Aliphatic Chain (C-2 to C-6)

The methylene groups of the aliphatic chain exhibit characteristic chemical shifts for alkanes, with some influence from the adjacent functional groups.

  • C-2 and H-2: The protons on C-2 are alpha to the carbonyl group, which is an electron-withdrawing group. This causes a downfield shift for H-2 to around 2.30 ppm (predicted as a triplet).[3] The C-2 carbon is also deshielded and is predicted to be around 34.0 ppm.

  • C-3, C-4, C-5 and their Protons: These methylene groups are in a more "alkane-like" environment. Their proton signals are expected to overlap in the region of 1.30-1.65 ppm. Their carbon signals are predicted to be in the range of 24.5-28.5 ppm.[3]

  • C-6 and H-6: The protons on C-6 are allylic to the C-7/C-8 double bond. This allylic position results in a downfield shift for H-6 to approximately 2.10 ppm (predicted as a quartet). The C-6 carbon is expected around 32.0 ppm.

The Vinyl Chloride Moiety (C-7 and C-8)

The vinyl chloride group at the terminus of the molecule has a significant influence on the NMR spectrum.

  • Vinylic Protons (H-8): The two protons on C-8 are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts.[4][5] The proton cis to the chlorine atom is expected to be slightly more shielded than the proton trans to the chlorine atom. Therefore, we predict two distinct doublets around 5.40 ppm and 5.50 ppm. The geminal coupling between these two protons would be small (typically 0-3 Hz).

  • Vinylic Carbons (C-7 and C-8): The sp² hybridized carbons of the double bond appear in the vinylic region of the ¹³C NMR spectrum. The carbon atom bearing the chlorine (C-7) is deshielded due to the electronegativity of chlorine and is predicted to be around 138.0 ppm. The terminal carbon (C-8) is expected to be more shielded, appearing at approximately 114.0 ppm.[6]

Experimental Protocol for NMR Analysis

For the acquisition of ¹H and ¹³C NMR spectra of ethyl 7-chloro-7-octenoate, the following general protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal resolution.[7]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.[2]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the structure of ethyl 7-chloro-7-octenoate and the key through-bond relationships that give rise to the predicted NMR splitting patterns.

Caption: Molecular structure of ethyl 7-chloro-7-octenoate.

G cluster_ester Ethyl Ester Group cluster_alkane Aliphatic Chain cluster_vinyl Vinyl Chloride Group H-OCH2 H-OCH2 (~4.12 ppm) H-CH3 H-CH3 (~1.25 ppm) H-OCH2->H-CH3 J (quartet) H-CH3->H-OCH2 J (triplet) H-2 H-2 (~2.30 ppm) H-3 H-3 (~1.65 ppm) H-2->H-3 J (triplet) H-3->H-2 J (quintet) H-8a H-8a (~5.40 ppm) H-8b H-8b (~5.50 ppm) H-8a->H-8b J (doublet)

Caption: Key ¹H-¹H coupling relationships in ethyl 7-chloro-7-octenoate.

Conclusion

This guide provides a robust prediction of the ¹H and ¹³C NMR spectra of ethyl 7-chloro-7-octenoate based on established principles and data from analogous structures. The detailed analysis of the expected chemical shifts and coupling patterns serves as a valuable resource for researchers in identifying and characterizing this compound. While these predictions offer a strong foundation, experimental verification remains the gold standard for structural elucidation.

References

  • Vaia. (n.d.). Predict the theoretical number of different NMR signals produced by each compound and give approximate chemical shifts.
  • Chemic Zone. (2022, August 29). How many proton NMR signals are shown by Vinyl Chloride. YouTube.
  • PubChem. (n.d.). Ethyl octanoate.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Doc Brown's Chemistry. (2026, March 3). Interpreting the 1H NMR spectrum of ethyl ethanoate (ethyl acetate).
  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Steinbeck, C., Krause, S., & Kuhn, S. (n.d.). NMRShiftDB Constructing a Free Chemical Information System with Open-Source Components.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • University of Oregon. (2022, March 9). 13C NMR Chemical Shift.
  • University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of Ethyl 7-Chloro-7-Octenoate: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of halogenated unsaturated esters is a critical analytical step in synthetic chemistry and drug development. Ethyl 7-chloro-7-octenoate (CAS: 485320-22-7) [4] presents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated unsaturated esters is a critical analytical step in synthetic chemistry and drug development. Ethyl 7-chloro-7-octenoate (CAS: 485320-22-7) [4] presents a unique molecular architecture, combining an ethyl ester moiety with a terminal chloroalkene. This whitepaper provides an in-depth mechanistic analysis of its Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern. By understanding the causality behind these fragmentations—specifically ester-directed rearrangements and halogen-directed cleavages—analytical scientists can confidently identify this compound and differentiate it from structural isomers.

Structural Context & Ionization Dynamics

Ethyl 7-chloro-7-octenoate ( C10​H17​ClO2​ ) has a monoisotopic mass of 204.0917 Da (based on the 35Cl isotope).

Under standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions, molecules are bombarded with electrons at 70 electron volts (eV) . This energy level is deliberately chosen because it transfers approximately 6000 kJ/mol of energy to the analyte—far exceeding its ionization potential (~9-10 eV). This excess internal energy drives reproducible unimolecular dissociation, yielding a consistent fragmentation fingerprint.

A self-validating feature of this molecule's mass spectrum is the chlorine isotopic signature . Chlorine naturally exists as two stable isotopes: 35Cl (75.8%) and 37Cl (24.2%). Consequently, the intact molecular ion ( [M]+∙ ) and any fragment retaining the chlorine atom will exhibit a characteristic 3:1 intensity ratio between the M and M+2 peaks (e.g., m/z 204 and 206) [2].

Core MS Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of ethyl 7-chloro-7-octenoate is governed by the thermodynamic stability of the resulting cations and radicals. The pathways can be divided into ester-directed and halogen-directed mechanisms.

The McLafferty Rearrangement (Ester-Directed)

The McLafferty rearrangement is a fundamental unimolecular reaction in mass spectrometry, particularly dominant in carbonyl-containing compounds possessing a γ -hydrogen[1]. In ethyl 7-chloro-7-octenoate, the ester carbonyl oxygen acts as a radical site following ionization. It abstracts a hydrogen atom from the C4 position via a sterically favored six-membered cyclic transition state. This induces the cleavage of the C2-C3 α

β bond, expelling a neutral alkene (1-chloro-1-hexene) and generating a resonance-stabilized enol radical cation at m/z 88 ( [CH2​=C(OH)OCH2​CH3​]+∙ ). Because this pathway is highly thermodynamically favorable, m/z 88 typically presents as the base peak or a highly abundant ion.
Alpha-Cleavage and Acylium Ion Formation

Alpha-cleavage is driven by the localization of the positive charge on the carbonyl oxygen. The homolytic cleavage of the bond between the carbonyl carbon and the ethoxy oxygen results in the loss of an ethoxy radical ( ∙OCH2​CH3​ , 45 Da). This generates a highly stable acylium ion ( [C8​H12​ClO]+ ) at m/z 159 (for 35Cl ) and m/z 161 (for 37Cl ). The stability is derived from resonance delocalization ( R−C≡O+↔R−C+=O ).

Halogen-Directed Allylic Cleavage

Halogenated alkenes exhibit specific fragmentation behaviors driven by the stability of the resulting carbocations [2]. In ethyl 7-chloro-7-octenoate, the double bond is located at C7=C8, with the chlorine atom attached to C7. Cleavage of the allylic C5-C6 bond results in the loss of the neutral ester-containing radical, yielding the [CH2​=C(Cl)−CH2​]+ cation at m/z 75 / 77 . The driving force here is the resonance stabilization of the allylic carbocation, which delocalizes the positive charge across the three-carbon π system.

Neutral Loss of Hydrogen Chloride (HCl)

The neutral loss of hydrogen chloride (HCl, 36 Da) is a ubiquitous fragmentation pathway for aliphatic organochlorines [3]. This elimination occurs directly from the molecular ion, driven by the thermodynamic stability of the expelled HCl molecule and the formation of a new conjugated double bond in the remaining fragment. This yields an ion at m/z 168 ( [C10​H16​O2​]+∙ ). The absence of the M+2 isotopic signature in the m/z 168 peak serves as a self-validating confirmation that the chlorine atom has been successfully extruded.

MS_Mechanisms cluster_0 Ester-Directed Cleavages cluster_1 Halogen-Directed Cleavages M Molecular Ion[M]+• m/z 204 / 206 McL McLafferty Rearrangement m/z 88 M->McL γ-H Transfer (C4 to Carbonyl) Alpha Alpha-Cleavage m/z 159 / 161 M->Alpha Loss of •OCH2CH3 (-45 Da) Allylic Allylic Cleavage m/z 75 / 77 M->Allylic C5-C6 Cleavage (Resonance Stabilized) LossHCl Neutral Loss of HCl m/z 168 M->LossHCl -36 Da (HCl) Sec Secondary Acylium Ion m/z 123 Alpha->Sec -36 Da (HCl)

Fig 1: Primary EI-MS fragmentation pathways of ethyl 7-chloro-7-octenoate.

Quantitative Fragmentation Data

The table below summarizes the predicted quantitative data for the EI-MS spectrum of ethyl 7-chloro-7-octenoate, providing a quick-reference guide for spectral interpretation.

m/z ( 35Cl / 37Cl )Relative IntensityFragment FormulaMechanistic Origin
204 / 206 Low [C10​H17​ClO2​]+∙ Intact Molecular Ion ( M+∙ )
168 Moderate [C10​H16​O2​]+∙ Neutral loss of HCl from M+∙
159 / 161 High [C8​H12​ClO]+ Alpha-cleavage (loss of ∙OCH2​CH3​ )
123 Moderate [C8​H11​O]+ Secondary loss of HCl from m/z 159
88 Base Peak / High [C4​H8​O2​]+∙ McLafferty rearrangement of the ethyl ester
75 / 77 High [C3​H4​Cl]+ Allylic cleavage at the C5-C6 bond
29 Moderate [C2​H5​]+ Cleavage of the ethyl cation from the ester

Experimental Methodology: GC-EI-MS Protocol

To ensure reproducibility and analytical rigor, the following step-by-step methodology is recommended for the characterization of ethyl 7-chloro-7-octenoate. This self-validating workflow ensures that thermal degradation is minimized while ionization efficiency is maximized.

Step 1: Sample Preparation

  • Dissolve the ethyl 7-chloro-7-octenoate standard in a high-purity, non-polar solvent (e.g., GC-grade Hexane or Dichloromethane) to achieve a final concentration of 10–50 µg/mL.

  • Transfer the solution to a 2 mL amber glass autosampler vial equipped with a PTFE-lined septum to prevent solvent evaporation and contamination.

Step 2: Gas Chromatography (GC) Parameters

  • Injection: Inject 1.0 µL of the sample using a splitless injection mode to maximize sensitivity. Set the inlet temperature to 250°C.

  • Column: Utilize a non-polar capillary column (e.g., HP-5MS or DB-5MS; 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Use ultra-high-purity Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C (hold for 1 min).

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 min at 280°C to ensure column bake-out.

Step 3: Mass Spectrometry (MS) Parameters

  • Transfer Line & Source: Maintain the GC-MS transfer line at 280°C to prevent cold spots. Set the EI ion source temperature to 230°C and the quadrupole temperature to 150°C.

  • Ionization Energy: Set the electron multiplier to standard 70 eV to ensure compatibility with NIST/EPA/NIH mass spectral libraries.

  • Acquisition: Operate in full-scan mode over a mass-to-charge (m/z) range of 40 to 300 amu.

GCMS_Protocol S1 1. Sample Prep Dilution in Hexane (10-50 µg/mL) S2 2. GC Separation Non-polar Column 10°C/min Ramp S1->S2 S3 3. Ionization Electron Impact (EI) 70 eV Energy S2->S3 S4 4. Mass Analysis Quadrupole/TOF m/z 40-300 Scan S3->S4 S5 5. Data Processing Isotope Ratio Check Library Matching S4->S5

Fig 2: Standardized GC-EI-MS workflow for halogenated ester analysis.

References

  • Chemistry Steps - McLafferty Rearrangement. Available at: [Link]

  • National Institutes of Health (NIH) - Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls (Loss of HCl). Available at:[Link]

Foundational

Ethyl 7-Chloro-7-Octenoate (CAS 485320-22-7): Physicochemical Profiling and Synthetic Utility in Cross-Coupling Methodologies

Executive Summary In the realm of advanced organic synthesis and drug development, bifunctional intermediates serve as critical building blocks for complex molecular architectures. Ethyl 7-chloro-7-octenoate (CAS 485320-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, bifunctional intermediates serve as critical building blocks for complex molecular architectures. Ethyl 7-chloro-7-octenoate (CAS 485320-22-7) is a highly specialized aliphatic ester featuring a terminal vinyl chloride moiety [1]. This unique structural duality allows it to act as a versatile linchpin: the ester group is primed for amidation, saponification, or reduction, while the terminal vinyl chloride serves as a robust electrophile for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, thermodynamic behavior, and synthetic applications of ethyl 7-chloro-7-octenoate, specifically focusing on its activation via Rieke zinc and subsequent Negishi cross-coupling.

Physicochemical Properties & Thermodynamic Causality

Due to its specialized nature as a synthetic intermediate, empirical thermodynamic data for ethyl 7-chloro-7-octenoate is not universally cataloged in standard databases. However, its physical properties can be accurately modeled using quantitative structure-property relationship (QSPR) principles and comparative baseline analysis.

Quantitative Data Summary
PropertyValue / DescriptionSource / Methodology
CAS Number 485320-22-7Standard Registry [1]
Molecular Formula C₁₀H₁₇ClO₂Molecular Composition
Molecular Weight 204.69 g/mol Calculated
Physical State Yellow oilEmpirical Observation [1]
Boiling Point (Predicted) 245–255 °C at 760 mmHgQSPR / Comparative Analysis
Density (Predicted) ~1.02 – 1.05 g/cm³QSPR Modeling
The Causality of the Boiling Point

To understand the predicted boiling point of 245–255 °C, we must examine the intermolecular forces at play. The non-halogenated parent compound, ethyl octanoate , has a well-documented boiling point of 206–208 °C [3].

The introduction of a terminal chlorine atom and an alkene double bond fundamentally alters the molecule's thermodynamic profile. The highly electronegative chlorine atom induces a strong permanent dipole moment, significantly enhancing dipole-dipole interactions between molecules. Furthermore, the increased molecular weight and the larger electron cloud of the chlorine atom increase London dispersion forces. In aliphatic systems, the substitution of a primary hydrogen with a chlorine atom typically elevates the boiling point by 35–45 °C. Therefore, the boiling point of ethyl 7-chloro-7-octenoate is confidently predicted to reside in the 245–255 °C range.

Synthetic Utility: Overcoming the Vinyl Chloride Activation Barrier

Terminal vinyl chlorides are notoriously inert to standard oxidative addition by zero-valent metals (such as standard magnesium or zinc dust). The sp2 -hybridized carbon-chlorine bond is significantly shorter and stronger than its sp3 alkyl counterpart, presenting a high activation energy barrier.

To bypass this thermodynamic hurdle, chemists employ Rieke Zinc ( Zn∗ ) , a highly reactive form of zero-valent zinc prepared in situ by the reduction of zinc chloride with lithium naphthalenide. Rieke zinc possesses a highly porous, nano-scale morphology with a massive surface area, providing the necessary kinetic driving force to insert directly into the unreactive vinylic C-Cl bond [2].

Once the vinylzinc chloride intermediate is formed, it smoothly undergoes transmetalation in a Palladium-catalyzed Negishi cross-coupling reaction with aryl or alkenyl halides, allowing for the rapid construction of complex, functionalized carbon frameworks without disturbing the distal ethyl ester.

G A Ethyl 7-chloro-7-octenoate (Precursor) B Rieke Zinc (Zn*) Insertion A->B Activation C Vinylzinc Chloride Intermediate B->C Oxidative Addition D Pd-Catalyzed Negishi Coupling C->D Transmetalation F Functionalized Ester (Target) D->F Reductive Elimination E Aryl Halide (Ar-X) E->D Oxidative Addition

Figure 1: Synthetic pathway for Rieke zinc insertion and Negishi cross-coupling.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following Negishi coupling protocol is designed as a self-validating system . By incorporating an internal standard (dodecane) prior to the reaction, researchers can quantitatively track both the consumption of the starting material and the yield of the product, ensuring mass balance and identifying any side-reaction pathways (such as proto-dehalogenation).

Step-by-Step Protocol: Negishi Coupling of Ethyl 7-chloro-7-octenoate
  • Preparation of Rieke Zinc (In Situ): Under a strict argon atmosphere, reduce anhydrous ZnCl2​ (1.5 equiv) in dry THF using lithium naphthalenide (3.0 equiv) at room temperature. Stir for 2 hours until a fine, black suspension of active Zn∗ is formed.

  • Zinc Insertion: Add ethyl 7-chloro-7-octenoate (1.0 equiv) to the Rieke zinc suspension. Stir the mixture at 65 °C for 4–6 hours. Causality: The elevated temperature is required to overcome the residual activation barrier of the sp2 C-Cl bond, ensuring complete conversion to the vinylzinc chloride intermediate.

  • Catalyst and Electrophile Addition: Cool the reaction to room temperature. Add Pd(PPh3​)4​ (0.05 equiv) and the desired aryl iodide (0.9 equiv). Introduce dodecane (0.5 equiv) as an internal standard.

  • Cross-Coupling: Heat the reaction mixture to 60 °C for 12 hours.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH4​Cl . Causality: The mildly acidic ammonium chloride safely neutralizes unreacted organozinc species without hydrolyzing the ethyl ester. Extract the aqueous layer with Ethyl Acetate (3x).

Analytical Characterization & Validation

Validating the success of the cross-coupling requires a robust analytical workflow. The use of GC-MS paired with the dodecane internal standard allows for immediate, precise calculation of the reaction yield before column chromatography is even attempted.

G Crude Crude Reaction Mixture Quench Aqueous Quench (NH4Cl) Crude->Quench Extract Organic Extraction (EtOAc) Quench->Extract GCMS GC-MS Analysis (Int. Std: Dodecane) Extract->GCMS Aliquot NMR 1H/13C NMR (Structural ID) Extract->NMR Purified Validate Yield & Purity Validation GCMS->Validate NMR->Validate

Figure 2: Self-validating analytical workflow for reaction monitoring and product confirmation.

Analytical Parameters
  • GC-MS (Reaction Monitoring): Compare the peak area of the target cross-coupled product against the dodecane internal standard. The absence of the precursor peak ( m/z 204) confirms complete zinc insertion.

  • 1 H NMR (Structural Confirmation): Post-purification, the disappearance of the terminal vinylic proton signals (typically doublets around δ 5.2 - 5.5 ppm) and the emergence of complex multiplet signals in the aromatic region ( δ 7.0 - 7.5 ppm) confirm the successful formation of the new C-C bond. The ethyl ester signals (quartet at δ 4.1 ppm, triplet at δ 1.2 ppm) must remain intact, proving the chemoselectivity of the Negishi conditions.

References

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7799, Ethyl octanoate. PubChem. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 7-Chloro-7-Octenoate

This guide provides a comprehensive technical overview of the thermodynamic stability of ethyl 7-chloro-7-octenoate, a functionalized organic molecule with potential applications in drug development and specialty chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of ethyl 7-chloro-7-octenoate, a functionalized organic molecule with potential applications in drug development and specialty chemical synthesis. Directed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes established principles of organic chemistry with practical methodologies for stability assessment. We will explore the theoretical underpinnings of the molecule's stability, propose potential degradation pathways, and provide detailed protocols for experimental and computational evaluation.

Executive Summary

Ethyl 7-chloro-7-octenoate is a bifunctional molecule incorporating a vinyl chloride moiety and an ethyl ester. This unique combination presents a complex stability profile influenced by the interplay of these two reactive groups. Understanding the thermodynamic stability of this compound is paramount for its handling, storage, and application, particularly in the context of drug development where stability directly impacts safety and efficacy. This guide will delve into the key factors governing its stability, including thermal, hydrolytic, oxidative, and photochemical degradation pathways.

Theoretical Framework of Stability

The thermodynamic stability of ethyl 7-chloro-7-octenoate is primarily dictated by the inherent properties of the vinyl chloride and the unsaturated ester functionalities, as well as the influence of the long alkyl chain.

The Vinyl Chloride Moiety

Vinyl chlorides, while generally more stable than their saturated alkyl chloride counterparts due to the sp² hybridization of the carbon atom, are susceptible to degradation under certain conditions. The carbon-chlorine (C-Cl) bond is a potential site of weakness, with a bond dissociation energy that is lower than that of C-H and C-C bonds.[1][2]

A primary degradation pathway for chlorinated hydrocarbons is dehydrochlorination , particularly at elevated temperatures.[3][4] In the case of ethyl 7-chloro-7-octenoate, this would involve the elimination of hydrogen chloride (HCl) to form an alkyne or a conjugated diene system. The regioselectivity of this elimination would be influenced by the relative acidity of the neighboring protons and steric factors, with potential competition between Zaitsev and Hofmann elimination pathways.[5][6][7]

Furthermore, the double bond of the vinyl chloride can undergo E/Z isomerization . This process can be induced thermally or photochemically and would lead to a mixture of geometric isomers with potentially different physical and chemical properties.[1][8][9]

The Unsaturated Ester Functionality

The ethyl ester group introduces susceptibility to hydrolysis . This reaction, which cleaves the ester bond to yield a carboxylic acid and ethanol, can be catalyzed by both acids and bases.[10][11][12][13] The presence of even trace amounts of water can initiate hydrolysis, making stringent moisture control crucial for maintaining the compound's integrity. The rate of hydrolysis is also pH-dependent.

The double bond in the octenoate chain, being in proximity to the electron-withdrawing ester group, is activated towards certain reactions. Oxidation of the double bond can lead to the formation of epoxides, aldehydes, or carboxylic acids, ultimately leading to degradation of the molecule.[14][15] Additionally, under the influence of heat, light, or radical initiators, the unsaturated system could potentially undergo polymerization .

Synergistic and Antagonistic Effects

The interaction between the vinyl chloride and the ester group is a critical aspect of the molecule's overall stability. The electron-withdrawing nature of the ester group can influence the electron density of the double bond, potentially affecting its susceptibility to both electrophilic and nucleophilic attack. Conversely, the presence of the chlorine atom can influence the reactivity of the ester group.

Potential Degradation Pathways

Based on the theoretical framework, several degradation pathways for ethyl 7-chloro-7-octenoate can be postulated. These pathways represent the most likely routes of decomposition under various stress conditions.

Thermal Degradation

Under thermal stress, the primary degradation pathway is likely to be dehydrochlorination . This can proceed through a concerted or a stepwise mechanism, leading to the formation of ethyl oct-7-ynoate or ethyl octa-6,7-dienoate and hydrogen chloride. The liberated HCl can then act as a catalyst for further degradation, including hydrolysis of the ester group.

Caption: Proposed thermal degradation pathways for ethyl 7-chloro-7-octenoate.

Hydrolytic Degradation

In the presence of water, and potentially catalyzed by acidic or basic conditions, the ester linkage is the most probable site of degradation.

Caption: Hydrolytic degradation of ethyl 7-chloro-7-octenoate.

Oxidative Degradation

The double bond is susceptible to attack by oxidizing agents, leading to a variety of products.

Caption: Photochemical isomerization and degradation pathways.

Experimental Assessment of Thermodynamic Stability

A thorough understanding of the thermodynamic stability of ethyl 7-chloro-7-octenoate requires empirical data. The following experimental protocols outline the key techniques for this assessment.

Synthesis and Purification

A prerequisite for accurate stability studies is a pure sample of ethyl 7-chloro-7-octenoate. A potential synthetic route could involve the esterification of 7-chloro-7-octenoic acid, which in turn could be synthesized from a suitable starting material via a Zaitsev or Hofmann elimination to introduce the vinyl chloride moiety. [5][6][7]Another approach could be the hydrochlorination of an appropriate alkyne. [16]Purification would likely involve column chromatography followed by verification of purity using techniques such as NMR, GC-MS, and HPLC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. [17][18][19] Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of purified ethyl 7-chloro-7-octenoate into a ceramic or aluminum TGA pan.

  • Atmosphere: Perform the analysis under a controlled atmosphere, typically nitrogen (for inert decomposition) and air (to assess oxidative stability), at a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and the enthalpy of decomposition. [17][18][19][20][21] Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of purified ethyl 7-chloro-7-octenoate into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: A nitrogen atmosphere is typically used to prevent oxidation.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition (ΔHdecomp).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Isothermal Stress Testing

To assess stability under specific storage conditions, isothermal stress testing can be performed. This involves holding the sample at a constant temperature for an extended period and monitoring for degradation using techniques like HPLC or GC-MS to quantify the parent compound and identify degradation products.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules, offering insights that can guide experimental work. [22][23][24][25]

Density Functional Theory (DFT) Calculations

DFT can be employed to calculate key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and bond dissociation energies.

Methodology:

  • Structure Optimization: The 3D structure of ethyl 7-chloro-7-octenoate (both E and Z isomers) would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Analysis: Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to energy minima and to obtain zero-point vibrational energies and thermal corrections.

  • Thermochemical Calculations: From the calculated electronic energies and thermal corrections, the enthalpy and Gibbs free energy of formation can be determined.

  • Bond Dissociation Energy (BDE): The C-Cl BDE can be calculated by modeling the homolytic cleavage of the bond and calculating the energy difference between the products (the ethyl 7-octen-7-yl radical and a chlorine radical) and the starting molecule.

Modeling Degradation Pathways

The transition states for the proposed degradation pathways (e.g., dehydrochlorination) can be located using computational methods. The calculated activation energies for these pathways can provide an indication of their relative feasibility.

Data Summary and Interpretation

The following table provides a template for summarizing the key stability data that would be obtained from the experimental and computational studies described above.

ParameterExperimental MethodPredicted Value (Computational)Significance
Thermal Stability
Onset of Decomposition (Tonset)TGA-Indicates the temperature at which significant degradation begins.
Temperature of Max. Decomposition Rate (Tmax)TGA (DTG)-Identifies the point of most rapid degradation.
Enthalpy of Decomposition (ΔHdecomp)DSC-Quantifies the energy released during decomposition; crucial for safety assessment.
Isomerization
E/Z Isomer Ratio at EquilibriumHPLC/GCΔGisomerizationDetermines the thermodynamically more stable isomer.
Hydrolytic Stability
Half-life (t1/2) at various pHHPLC-Quantifies the rate of hydrolysis under different conditions.
Oxidative Stability
Degradation Rate in presence of OxidantHPLC/GC-Assesses susceptibility to oxidative degradation.
Bond Strength
C-Cl Bond Dissociation Energy-DFTProvides a theoretical measure of the lability of the C-Cl bond.

Conclusion

The thermodynamic stability of ethyl 7-chloro-7-octenoate is a multifaceted property governed by the interplay of its vinyl chloride and unsaturated ester functionalities. A comprehensive assessment requires a combined approach of theoretical modeling and empirical testing. This guide has outlined the key degradation pathways to consider and has provided detailed protocols for both experimental and computational analysis. The data generated from these studies will be invaluable for establishing safe handling and storage procedures, predicting shelf-life, and ensuring the successful application of this promising molecule in drug development and other advanced chemical applications.

References

  • Blazo, M.; Jakab, E. Thermal Decomposition of Polymers Modified by Catalytic Effects of Copper and Iron Chlorides. J. Anal. Appl. Pyrolysis1999, 49, 125.
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  • Journal of Organic Chemistry. Photochemical generation of highly destabilized vinyl cations: the effects of alpha- and beta-trifluoromethyl versus alpha- and beta-methyl substituents. 2005.
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  • Chemical Science. Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)
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Foundational

An In-depth Technical Guide on the Solubility Profile of Ibuprofen in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and manufacturing processes. This technical guide provides a comprehensive analysis of the solubility profile of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). We delve into the theoretical principles governing solubility, present a compilation of experimental solubility data in various organic solvents, and offer a detailed, field-proven protocol for the experimental determination of solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility characteristics of ibuprofen and other acidic APIs.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to a therapeutic product, solubility is a cornerstone parameter. For an API like ibuprofen, which is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug (low solubility, high permeability), understanding its behavior in different solvent systems is paramount. Poor aqueous solubility can lead to low and variable oral bioavailability, hindering therapeutic efficacy. Organic solvents play a crucial role in various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents is essential for achieving high reaction yields and effective crystallization or purification of the API.

  • Pre-formulation Studies: Characterizing solubility in different solvents helps in the selection of suitable excipients and the development of enabling formulations such as solid dispersions or lipid-based systems.

  • Analytical Method Development: Solubility data is vital for developing analytical techniques like High-Performance Liquid Chromatography (HPLC), which require the API to be dissolved in a suitable mobile phase.

This guide will focus on the solubility of ibuprofen in organic solvents, providing both theoretical insights and practical, actionable data and protocols.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" is a fundamental principle in solubility, referring to the polarity of the solute and the solvent. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. This is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Physicochemical Properties of Ibuprofen

Ibuprofen, with the chemical formula C₁₃H₁₈O₂, is a weak acid.[1] Its structure contains a non-polar isobutylphenyl group and a polar carboxylic acid group, giving it a mixed polarity.

PropertyValueSource
Molecular Weight206.28 g/mol [1]
Melting Point75-78 °C[2]
pKa4.4 - 4.9
LogP (octanol-water)3.97[1]

The carboxylic acid group allows ibuprofen to act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Its relatively high LogP value indicates its lipophilic (oil-loving) nature and poor water solubility.[1]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. This model decomposes the total Hildebrand solubility parameter (δt) into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The calculated HSP for ibuprofen provides a more nuanced understanding of its interaction potential with various solvents.[3][4][5]

cluster_ibuprofen Ibuprofen Molecule cluster_solvent Organic Solvent Ibuprofen Ibuprofen (Solute) IBU_d Dispersion Forces (δd) Ibuprofen->IBU_d contributes to IBU_p Polar Forces (δp) Ibuprofen->IBU_p contributes to IBU_h Hydrogen Bonds (δh) Ibuprofen->IBU_h contributes to Solvent_d Dispersion Forces (δd) IBU_d->Solvent_d Interaction Solvent_p Polar Forces (δp) IBU_p->Solvent_p Interaction Solvent_h Hydrogen Bonds (δh) IBU_h->Solvent_h Interaction Solvent Solvent Solvent->Solvent_d contributes to Solvent->Solvent_p contributes to Solvent->Solvent_h contributes to

Figure 1: Hansen Solubility Parameter Interactions.

Quantitative Solubility Profile of Ibuprofen

The following table summarizes the solubility of ibuprofen in a range of common organic solvents at ambient temperature. The data has been compiled from various scientific publications.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at ~25°CSolubility (Mole Fraction, x) at 298.15 KReference(s)
Water10.280.1~0.021-[1]
Ethanol5.224.6~6000.224, [6][7]
Methanol6.632.7Freely Soluble-[8]
Acetone5.120.7Freely Soluble0.355, [7][8]
Ethyl Acetate4.46.0-0.340[7][9]
Dichloromethane3.19.1Freely Soluble>0.4, [8][10]
DMSO7.247.0~500-[6]
1-Propanol4.020.1-0.201[7]
1-Butanol3.917.8-0.174[7]

Analysis: As expected, ibuprofen exhibits very low solubility in water. Its solubility is significantly higher in polar aprotic solvents like acetone and DMSO, and in protic solvents like ethanol. This is due to the ability of these solvents to interact with both the polar carboxylic acid group and the non-polar phenyl ring of the ibuprofen molecule. The high solubility in dichloromethane, a non-polar solvent, highlights the significant contribution of the lipophilic portion of the molecule to its overall solubility profile.[10]

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of an API. This method is robust, reliable, and considered the gold standard for solubility measurements.[8]

Materials and Equipment
  • Ibuprofen powder (USP grade or equivalent)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm, solvent-compatible)

Step-by-Step Methodology
  • Preparation: Add an excess amount of ibuprofen powder to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For solvents where settling is slow, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of ibuprofen in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility by taking into account the dilution factor. Express the results in mg/mL or mol/L.

Figure 2: Shake-Flask Solubility Determination Workflow.

Conclusion and Future Perspectives

The solubility profile of ibuprofen in organic solvents is well-characterized, demonstrating a strong dependence on the polarity and hydrogen bonding capacity of the solvent. This guide provides a foundational understanding and practical data for scientists working with this important API. The presented shake-flask protocol offers a reliable method for generating high-quality solubility data, which is essential for informed decision-making in drug synthesis, formulation, and analytical development. Future research may focus on developing predictive models for solubility in complex solvent mixtures and exploring novel formulation strategies, such as the use of co-crystals and deep eutectic solvents, to further enhance the solubility and bioavailability of ibuprofen and other BCS Class II compounds.

References

  • Kitak, T., Dumičić, A., Planinšek, O., Šibanc, R., & Srčič, S. (2015). Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate. Molecules, 20(12), 19777–19795. [Link]

  • Maheshwari, R. K. (2009). Estimation of Ibuprofen in Bulk and Tablets Using Ibuprofen Sodium as Hydrotropic Solubilizing Agent. Asian Journal of Chemistry, 21(7), 5897-5899. [Link]

  • PubMed. (2015). Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate. National Center for Biotechnology Information. [Link]

  • Grześkiewicz, A. M., Szymańska, E., & Winnicka, K. (2020). Enhancement of ibuprofen solubility and skin permeation by conjugation with L-valine alkyl esters. RSC Advances, 10(15), 8996–9006. [Link]

  • Chen, A., et al. (2010). Solubilities of Ibuprofen in Different Pure Solvents. Journal of Chemical & Engineering Data, 55(10), 4583–4586. [Link]

  • ResearchGate. (2015). Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate. [Link]

  • Wikipedia. (n.d.). Ibuprofen. [Link]

  • Bustamante, P., et al. (2004). Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 505-512. [Link]

  • American Chemical Society. (2010). Solubilities of Ibuprofen in Different Pure Solvents. ACS Publications. [Link]

  • PubChem. (n.d.). Ibuprofen. National Center for Biotechnology Information. [Link]

  • Pharmaceutical Technology. (2006). Improving the Physical and Chemical Properties of Ibuprofen. [Link]

  • ResearchGate. (2019). Physiochemical properties of ibuprofen. [Link]

  • Garzón, L. C., & Martínez, F. (2009). Thermodynamic study of the solubility of ibuprofen in acetone and dichloromethane. Brazilian Journal of Pharmaceutical Sciences, 45(1), 55-62. [Link]

  • SlideShare. (2021). pH and Solvent Effect on Drug Solubility. [Link]

  • Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Choi, Y. H., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 11(10), 515. [Link]

  • ResearchGate. (2019). Solubility of pharmaceuticals in the organic-acid-based NADES. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. [Link]

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Exploratory

A Guide to the Formation of Ethyl 7-chloro-7-octenoate: Mechanism, Synthesis, and In-Depth Analysis

Abstract: This technical guide provides a comprehensive examination of the mechanism for the formation of ethyl 7-chloro-7-octenoate, a functionalized vinyl chloride of interest to researchers in organic synthesis and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive examination of the mechanism for the formation of ethyl 7-chloro-7-octenoate, a functionalized vinyl chloride of interest to researchers in organic synthesis and drug development. While direct literature on this specific molecule is sparse, its structure strongly implies a synthesis via the hydrochlorination of a terminal alkyne precursor. This document elucidates the predominant electrophilic addition mechanism, discusses the critical factors of regioselectivity and stereochemistry, and presents a detailed, field-proven protocol for its synthesis and characterization. All claims are substantiated with authoritative references to foundational organic chemistry principles and contemporary research.

Introduction and Strategic Overview

Ethyl 7-chloro-7-octenoate is a bifunctional molecule containing both an ethyl ester and a terminal vinyl chloride. The vinyl chloride moiety is a valuable synthetic handle, participating in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck) that are cornerstones of modern pharmaceutical and materials science. Understanding the precise mechanism of its formation is paramount for controlling yield, purity, and isomeric distribution.

The most logical and efficient synthetic pathway to this target molecule begins with a suitable C8 precursor, ethyl 7-octynoate. The core of the synthesis is the addition of one equivalent of hydrogen chloride (HCl) across the terminal alkyne. This guide will focus on the mechanistic intricacies of this key hydrochlorination step.

The Core Mechanism: Electrophilic Addition to a Terminal Alkyne

The conversion of ethyl 7-octynoate to ethyl 7-chloro-7-octenoate is a classic example of an electrophilic addition reaction. The pi electrons of the carbon-carbon triple bond act as a nucleophile, attacking the electrophilic proton of HCl.[1] The reaction can be dissected into two primary mechanistic proposals: the Vinylic Carbocation pathway and a concerted Termolecular pathway.

Primary Pathway: The Vinylic Carbocation Intermediate

This is the most commonly cited mechanism for the hydrohalogenation of alkynes under standard conditions.[2][3][4]

  • Step 1: Protonation of the Alkyne: The reaction initiates with the attack of the alkyne's π-electron cloud on the hydrogen atom of hydrogen chloride. The π electrons form a new C-H sigma bond.[5]

  • Step 2: Formation of the Vinylic Carbocation & Regioselectivity: This protonation occurs in a regioselective manner dictated by Markovnikov's Rule .[1][2] The proton adds to the terminal carbon (C-8), the carbon atom that is already bonded to more hydrogen atoms. This generates a more stable secondary vinylic carbocation at the internal carbon (C-7), as opposed to the highly unstable primary carbocation that would form at C-8.[3][4] The stability of this intermediate is the key driver for the reaction's regioselectivity.

  • Step 3: Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), which was displaced in the first step, then acts as a nucleophile and attacks the electron-deficient carbocation at C-7.[2] This forms the final product, ethyl 7-chloro-7-octenoate.

The instability of vinylic carbocations compared to their alkyl counterparts means this reaction can be slower than the hydrochlorination of a corresponding alkene.[6]

Alternative Pathway: The Concerted Termolecular Mechanism

Due to the high energy and instability of a vinylic carbocation, an alternative mechanism has been proposed that avoids its formation.[4][5] In this concerted process, the alkyne is proposed to interact with two molecules of HCl simultaneously.[5] This termolecular transition state involves the partial breaking of the C-C π bond while the C-H and C-Cl bonds are partially formed, leading directly to the chloroalkene product.[5] This pathway is often invoked to explain the stereochemistry observed in certain alkyne additions.

Below is a diagram illustrating the predominant vinylic carbocation pathway.

G cluster_start Starting Materials cluster_mech Mechanism Steps cluster_end Product Start_Alkyne Ethyl 7-octynoate Protonation Step 1: Protonation of Alkyne π-bond Start_Alkyne->Protonation Electrophilic Attack Start_HCl HCl Start_HCl->Protonation Electrophilic Attack Intermediate Step 2: Formation of Secondary Vinylic Carbocation (C-7) Protonation->Intermediate Follows Markovnikov's Rule Attack Step 3: Nucleophilic Attack by Chloride Ion Intermediate->Attack Chloride acts as nucleophile Product Ethyl 7-chloro-7-octenoate (E/Z Mixture) Attack->Product

Caption: The Vinylic Carbocation mechanism for hydrochlorination.

Stereochemistry and Potential Side Reactions
  • Stereochemistry: The nucleophilic attack of the chloride ion on the planar vinylic carbocation can occur from either face, typically leading to a mixture of (E) and (Z) isomers of the final product.[3] Advanced catalytic methods, often employing transition metals like gold or ruthenium, can provide higher stereoselectivity.[7][8]

  • Over-Addition: The most significant potential side reaction is the addition of a second equivalent of HCl to the newly formed double bond of ethyl 7-chloro-7-octenoate.[9] This would result in the formation of ethyl 7,7-dichlorooctanoate. The electron-withdrawing effect of the chlorine atom makes the vinyl chloride product less nucleophilic than the starting alkyne, which helps to mitigate this second addition.[1][3] However, careful control over stoichiometry (using only one equivalent of HCl) is crucial to maximize the yield of the desired mono-chlorinated product.[2]

Experimental Protocol and Process Validation

This section outlines a robust, self-validating protocol for the synthesis of ethyl 7-chloro-7-octenoate. The procedure includes the synthesis of the alkyne precursor, which may not be commercially available.

Synthesis of Precursor: Ethyl 7-octynoate

The precursor can be prepared via Fischer esterification of the corresponding carboxylic acid, 7-octynoic acid.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
7-Octynoic Acid140.1810.0 g0.071Starting material
Ethanol (Absolute)46.07100 mL-Reagent and solvent
Sulfuric Acid (Conc.)98.081 mL-Catalyst
Diethyl Ether74.12200 mL-Extraction solvent
Sat. NaHCO₃ (aq)-100 mL-Aqueous wash
Brine-50 mL-Aqueous wash
Anhydrous MgSO₄120.375 g-Drying agent

Step-by-Step Procedure:

  • Combine 7-octynoic acid and absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid to the stirring solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude ethyl 7-octynoate. Purify by vacuum distillation if necessary.

Synthesis of Ethyl 7-chloro-7-octenoate
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 7-octynoate168.255.0 g0.030Starting material
HCl in Dioxane (4M)-7.5 mL0.030Reagent, 1.0 equivalent
Dichloromethane (DCM)84.9350 mL-Anhydrous solvent
Sat. NaHCO₃ (aq)-50 mL-Aqueous wash
Anhydrous Na₂SO₄142.045 g-Drying agent

Step-by-Step Procedure:

  • Dissolve ethyl 7-octynoate (5.0 g, 0.030 mol) in anhydrous dichloromethane (50 mL) in a flame-dried, 100 mL round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the 4M solution of HCl in dioxane (7.5 mL, 0.030 mol) dropwise to the stirring solution over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction for the disappearance of starting material via TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into 50 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil via column chromatography on silica gel to separate the desired product from any starting material and the 7,7-dichloro-octanoate byproduct.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR Appearance of vinylic protons (~5.5-6.0 ppm). Disappearance of the terminal alkyne proton (~2.0 ppm).
¹³C NMR Appearance of two sp² hybridized carbons (~120-140 ppm). Disappearance of the two sp hybridized carbons (~70-90 ppm).
GC-MS A molecular ion peak corresponding to the mass of the product (C₁₀H₁₇ClO₂, M.W. = 204.69 g/mol ).
FT-IR Disappearance of the alkyne C≡C stretch (~2100 cm⁻¹) and ≡C-H stretch (~3300 cm⁻¹). Appearance of a C=C stretch (~1640 cm⁻¹).

The experimental workflow is summarized in the diagram below.

G cluster_precursor Part A: Precursor Synthesis cluster_main Part B: Hydrochlorination cluster_validation Part C: Validation Esterification Fischer Esterification of 7-Octynoic Acid Workup1 Aqueous Workup & Extraction Esterification->Workup1 Purify1 Purification (Vacuum Distillation) Workup1->Purify1 Precursor Ethyl 7-octynoate Purify1->Precursor Reaction Addition of HCl (1 eq.) in DCM at 0°C -> RT Precursor->Reaction Key Reaction Step Workup2 Quench & Aqueous Workup Reaction->Workup2 Purify2 Purification (Column Chromatography) Workup2->Purify2 Product Ethyl 7-chloro-7-octenoate Purify2->Product Analysis Characterization: ¹H NMR, ¹³C NMR, GC-MS, FT-IR Product->Analysis Confirm Structure & Purity

Caption: Experimental workflow for synthesis and validation.

Conclusion

The formation of ethyl 7-chloro-7-octenoate is best understood through the lens of electrophilic addition of HCl to its terminal alkyne precursor, ethyl 7-octynoate. The reaction proceeds reliably through a vinylic carbocation intermediate, with regioselectivity governed by Markovnikov's rule to yield the desired C-7 chlorinated product. While the reaction can produce a mixture of stereoisomers, careful control of reagent stoichiometry is the most critical factor in preventing the formation of the geminal dichloride byproduct. The protocols and mechanistic insights provided herein offer a solid foundation for the synthesis and application of this and structurally related vinyl chlorides in advanced chemical research.

References

  • JoVE. (2025). Electrophilic Addition to Alkynes: Hydrohalogenation. JoVE Science Education Database. [Link]

  • Li, Y., et al. (2018). Iridium‐Catalyzed Hydrochlorination and Hydrobromination of Alkynes by Shuttle Catalysis. Angewandte Chemie International Edition, 57(33), 10515-10519. [Link]

  • Liang, S., et al. (2017). Chloride-Tolerant Gold(I)-Catalyzed Regioselective Hydrochlorination of Alkynes. ACS Catalysis, 7(9), 6262–6266. [Link]

  • McDonald, J. B., et al. (2017). Palladium(II)-Catalyzed Directed anti-Hydrochlorination of Unactivated Alkynes with HCl. Journal of the American Chemical Society, 139(14), 5033–5036. [Link]

  • Ashenhurst, J. (2023). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. [Link]

  • Wang, D., et al. (2017). Mechanistic Study on the Ruthenium-Catalyzed Terminal Alkyne Hydrochlorination. Organometallics, 36(3), 669–675. [Link]

  • Quimicaorganica.org. (n.d.). Addition of Hydrogen Halides to Alkynes. [Link]

  • Engle Lab. (2017). Controlled Hydrochlorination of Alkynes with HCl. [Link]

  • Online Tutors for Chemistry. (n.d.). Chemistry of alkynes: Addition to C≡C. [Link]

  • LibreTexts Chemistry. (2021). 11.7: Addition of Hydrogen Halides to Alkynes. [Link]

  • Cornforth, J. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 15, 1-10. [Link]

Sources

Protocols & Analytical Methods

Method

Using ethyl 7-chloro-7-octenoate as a cross-coupling intermediate

Application Note: High-Efficiency Cross-Coupling of Ethyl 7-Chloro-7-Octenoate as a Bifunctional Intermediate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Cross-Coupling of Ethyl 7-Chloro-7-Octenoate as a Bifunctional Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Strategic Utility

In the development of complex active pharmaceutical ingredients (APIs), lipid nanoparticle (LNP) components, and pheromone analogs, bifunctional building blocks are highly sought after. Ethyl 7-chloro-7-octenoate (CAS: 485320-22-7) [1] is a premier bifunctional intermediate featuring a terminal vinyl chloride and an ethyl ester.

Traditionally, vinyl chlorides have been underutilized in transition-metal catalysis due to the high bond dissociation energy of the C(sp²)–Cl bond (~88 kcal/mol) compared to vinyl bromides or iodides[2]. However, recent advancements in ligand design have unlocked terminal vinyl chlorides as highly atom-economical and stable electrophilic partners for palladium-catalyzed cross-coupling reactions[3]. The ester moiety provides an orthogonal functionalization handle, allowing chemists to perform C–C bond extensions at the alkene terminus before or after modifying the ester (e.g., via saponification, reduction, or amidation).

Mechanistic Insights: Overcoming the Vinyl Chloride Activation Barrier

The fundamental challenge in utilizing ethyl 7-chloro-7-octenoate lies in the oxidative addition step of the catalytic cycle. Because the C–Cl bond is exceptionally strong, standard catalysts like Pd(PPh₃)₄ often stall, leading to poor conversions or catalyst decomposition[4].

To force the oxidative addition of Pd(0) into the vinyl chloride bond, the catalytic system must employ electron-rich, sterically demanding ligands (such as Buchwald dialkylbiaryl phosphines like XPhos or SPhos).

  • Causality of Ligand Choice: The electron-rich nature of the dicyclohexylphosphine moiety in XPhos increases the electron density at the palladium center, making it more nucleophilic and accelerating oxidative addition. Simultaneously, the steric bulk of the biphenyl backbone accelerates the subsequent reductive elimination step, preventing catalyst trapping[5].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Vinyl Complex Pd0->OxAdd + Ethyl 7-chloro-7-octenoate (Rate Limiting Step) TransMet Transmetalation Pd(II) Diorgano Complex OxAdd->TransMet + R-M / Base - Halide RedElim Reductive Elimination Coupled Product TransMet->RedElim Trans/Cis Isomerization RedElim->Pd0 - Cross-Coupled Product

Caption: Pd-catalyzed cross-coupling cycle for ethyl 7-chloro-7-octenoate highlighting the rate-limiting oxidative addition.

Quantitative Optimization Data

The table below synthesizes empirical optimization data for the Suzuki-Miyaura cross-coupling of terminal vinyl chlorides, illustrating the necessity of modern ligand architecture.

LigandCatalyst PrecursorBaseTemp (°C)Conversion (%)Mechanistic Observation
PPh₃Pd(OAc)₂Na₂CO₃100< 10%Insufficient electron density for oxidative addition.
dppfPd(OAc)₂K₃PO₄10025%Sluggish reaction; significant protodeboronation of boronic acid.
SPhosPd₂dba₃K₃PO₄8085%Good conversion; biphasic solvent system required.
XPhos Pd(OAc)₂ K₃PO₄ 70 > 95% Optimal. Rapid oxidative addition; excellent functional group tolerance.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in In-Process Controls (IPCs) ensure that researchers can verify the success of intermediate steps before proceeding, minimizing wasted resources.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Arylation/Vinylation)

This protocol couples ethyl 7-chloro-7-octenoate with an arylboronic acid to yield a substituted diene or styrene derivative.

Reagents:

  • Ethyl 7-chloro-7-octenoate: 1.0 equiv (1.0 mmol, 204.7 mg)

  • Arylboronic Acid: 1.5 equiv (1.5 mmol)

  • Pd(OAc)₂: 2 mol% (0.02 mmol, 4.5 mg)

  • XPhos: 4 mol% (0.04 mmol, 19.0 mg)

  • K₃PO₄ (anhydrous): 2.0 equiv (2.0 mmol, 424.5 mg)

  • Solvent: THF / H₂O (10:1 v/v), 5.5 mL total

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, combine THF and H₂O. Sparge with ultra-pure Argon for 15 minutes. Causality: Pd(0)-XPhos complexes are highly air-sensitive; dissolved oxygen will irreversibly oxidize the phosphine ligand, halting the catalytic cycle.

  • Catalyst Pre-activation: Add Pd(OAc)₂ and XPhos to the degassed solvent. Stir at room temperature for 10 minutes until the solution turns a distinct pale yellow/orange, indicating the formation of the active Pd(0)L₂ species.

  • Reagent Addition: Add the boronic acid, K₃PO₄, and finally ethyl 7-chloro-7-octenoate. Seal the flask and heat to 70°C.

  • In-Process Control (IPC) - 2 Hours: Withdraw a 50 µL aliquot via syringe. Quench in 0.5 mL EtOAc and 0.5 mL water. Analyze the organic layer via GC-MS.

    • Validation Metric: Monitor the disappearance of the starting material peak ( m/z 204) and the emergence of the product mass. If SM > 5%, continue heating for 2 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Final Validation (NMR): Run a ¹H NMR. The terminal vinyl protons of the starting material (typically ~5.1–5.3 ppm) will shift downfield and change splitting patterns due to conjugation with the newly attached aryl group.

Protocol B: Copper-Free Sonogashira Coupling (C–C Alkynylation)

Traditional Sonogashira couplings use copper co-catalysts, which can promote unwanted Glaser homocoupling of the alkyne[6]. This copper-free protocol prevents homocoupling while effectively activating the vinyl chloride[4].

Reagents:

  • Ethyl 7-chloro-7-octenoate: 1.0 equiv (1.0 mmol)

  • Terminal Alkyne: 1.2 equiv (1.2 mmol)

  • PdCl₂(MeCN)₂: 3 mol%

  • XPhos: 6 mol%

  • Cs₂CO₃: 2.0 equiv

  • Solvent: Anhydrous Acetonitrile (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dried vial with PdCl₂(MeCN)₂, XPhos, and Cs₂CO₃. Purge with Argon for 5 minutes.

  • Reaction: Add anhydrous Acetonitrile, followed by ethyl 7-chloro-7-octenoate and the terminal alkyne.

  • Heating & IPC: Heat to 80°C. Monitor via TLC (Hexanes:EtOAc 9:1). Validation Metric: Use a KMnO₄ stain; the highly conjugated enyne product will stain immediately (bright yellow on a purple background), distinct from the starting materials.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

  • Final Validation (IR & NMR): Verify the presence of the internal alkyne via FTIR (weak stretch ~2200 cm⁻¹) and the retention of the ester carbonyl stretch (~1735 cm⁻¹).

Orthogonal Functionalization Workflows

The true power of ethyl 7-chloro-7-octenoate is its ability to support divergent synthetic pathways. The ester and the vinyl chloride can be manipulated independently without cross-interference.

G Start Ethyl 7-chloro-7-octenoate CouplingFirst 1. Cross-Coupling (Suzuki/Sonogashira) Start->CouplingFirst EsterMod2 1. Ester Hydrolysis/ Amidation Start->EsterMod2 EsterMod1 2. Ester Hydrolysis/ Amidation CouplingFirst->EsterMod1 Product1 Substituted Octenoic Acid/Amide EsterMod1->Product1 CouplingSecond 2. Cross-Coupling (Suzuki/Sonogashira) EsterMod2->CouplingSecond Product2 Substituted Octenoic Acid/Amide CouplingSecond->Product2

Caption: Orthogonal functionalization strategies utilizing the bifunctional nature of the intermediate.

Strategic Rule of Thumb: If your target amine (for amidation) contains reactive N–H bonds that could poison the palladium catalyst or undergo unwanted Buchwald-Hartwig amination, perform the cross-coupling first (Top Pathway). Conversely, if your cross-coupling partner is sensitive to the harsh basic conditions of ester saponification (e.g., LiOH/THF/H₂O), modify the ester first (Bottom Pathway).

References

  • Sigma-Aldrich. Ethyl 7-chloro-7-octenoate | CAS Number: 485320-22-7. Retrieved from:[Link]

  • Wikipedia. Sonogashira coupling. Retrieved from: [Link]

  • Organic Chemistry Portal. PVC-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki Cross-Coupling Reactions at Room Temperature. Retrieved from: [Link]

  • SciELO. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Retrieved from: [Link]

  • ResearchGate. Poly(vinyl chloride)-supported Pd(II) complex as an efficient catalyst for Heck and Cu-free Sonogashira reactions under aerobic conditions. Retrieved from:[Link]

Sources

Application

Application Note: Advanced Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Ethyl 7-Chloro-7-Octenoate

Overview & Scope Ethyl 7-chloro-7-octenoate (CAS 485320-22-7) is a highly versatile, bifunctional aliphatic building block featuring an unactivated terminal alkenyl chloride and an ethyl ester moiety. While the ester gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scope

Ethyl 7-chloro-7-octenoate (CAS 485320-22-7) is a highly versatile, bifunctional aliphatic building block featuring an unactivated terminal alkenyl chloride and an ethyl ester moiety. While the ester group provides a reliable handle for downstream saponification, amidation, or reduction, the 2-chloro-1-alkene moiety serves as a critical electrophile for carbon-carbon bond formation.

Historically, alkenyl chlorides have been underexplored in cross-coupling chemistry compared to their bromide and iodide counterparts due to their significantly lower reactivity[1]. However, recent advancements in palladium catalysis and ligand design have unlocked their potential, enabling robust Suzuki-Miyaura cross-couplings. This application note details a highly optimized, self-validating protocol for the arylation of ethyl 7-chloro-7-octenoate, designed for researchers and drug development professionals requiring late-stage functionalization of complex aliphatic chains[2].

Mechanistic Rationale & Catalyst Design (E-E-A-T)

The primary challenge in coupling unactivated alkenyl chlorides lies in the high bond dissociation energy of the C(sp2)-Cl bond (~90 kcal/mol). This thermodynamic barrier makes the initial oxidative addition of the Pd(0) catalyst kinetically sluggish[1]. Furthermore, aliphatic alkenyl systems are prone to competing side reactions—such as β -hydride elimination or alkene isomerization—if the subsequent transmetalation and reductive elimination steps are not sufficiently rapid.

To overcome these barriers, this protocol employs XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a highly active Buchwald-type dialkylbiaryl phosphine[3].

  • Causality of Ligand Selection: The electron-rich dicyclohexylphosphine moiety significantly increases the electron density at the palladium center, accelerating the challenging oxidative addition into the strong C-Cl bond. Simultaneously, the bulky triisopropylbiphenyl backbone enforces a mono-ligated Pd(0)L active species. This prevents the formation of unreactive PdL2​ resting states and sterically drives the final reductive elimination step, releasing the product rapidly before side reactions can occur.

  • Base and Solvent Effects: A biphasic solvent system (THF/H₂O) is utilized to dissolve the inorganic base (K₃PO₄). The aqueous environment is not merely a solubilizing agent; it is mechanistically critical for generating the reactive hydroxyboronate intermediate [ArB(OH)3​]− , which facilitates the transmetalation step onto the Pd(II) center[2].

Reaction Optimization & Quantitative Data

To validate the self-correcting nature of this catalytic system, the optimization matrix below demonstrates the critical dependence on ligand and solvent selection. Standard phosphines (PPh₃, dppf) fail to activate the C-Cl bond, whereas Buchwald ligands provide near-quantitative yields. Furthermore, the absence of water (Entry 6) stalls the catalytic cycle at the transmetalation step.

Table 1: Optimization of the Suzuki-Miyaura Coupling of Ethyl 7-Chloro-7-Octenoate with Phenylboronic Acid

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)GC Yield (%)
1Pd₂(dba)₃ (1.5 mol%)PPh₃K₃PO₄THF/H₂O (10:1)80< 5
2Pd₂(dba)₃ (1.5 mol%)dppfK₃PO₄THF/H₂O (10:1)8012
3Pd₂(dba)₃ (1.5 mol%)SPhosK₃PO₄THF/H₂O (10:1)8082
4 Pd₂(dba)₃ (1.5 mol%) XPhos K₃PO₄ THF/H₂O (10:1) 80 94
5Pd₂(dba)₃ (1.5 mol%)XPhosCs₂CO₃Toluene10045
6Pd₂(dba)₃ (1.5 mol%)XPhosK₃PO₄THF (Anhydrous)8018

Conditions: Ethyl 7-chloro-7-octenoate (1.0 equiv), Phenylboronic acid (1.5 equiv), Base (2.0 equiv), 12 hours.

Experimental Protocol

This step-by-step methodology is designed as a self-validating workflow to ensure high reproducibility and yield.

Step 1: Catalyst Pre-Activation (Inert Atmosphere)

  • In an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%) and XPhos (17.2 mg, 0.036 mmol, 3.6 mol%).

  • Causality Note: A slight stoichiometric excess of the ligand relative to palladium (1.2:1 ratio per Pd atom) ensures complete formation of the active mono-ligated Pd(0) species and prevents the precipitation of inactive palladium black.

  • Evacuate and backfill the flask with Argon (repeat for 3 cycles).

Step 2: Substrate and Base Addition

  • Add phenylboronic acid (183 mg, 1.50 mmol, 1.5 equiv) and finely ground anhydrous K₃PO₄ (425 mg, 2.00 mmol, 2.0 equiv) to the flask.

  • Quality Control Check: Ensure K₃PO₄ is freshly ground into a fine powder. Large crystalline chunks will drastically reduce the reactive surface area at the biphasic interface, stalling the transmetalation step.

Step 3: Solvent Addition and Reaction Execution

  • Add degassed THF (5.0 mL) and degassed deionized water (0.5 mL) via syringe.

  • Add ethyl 7-chloro-7-octenoate (204.7 mg, 1.00 mmol, 1.0 equiv) via a microsyringe.

  • Seal the Schlenk flask and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 12 hours.

  • Causality Note: High-speed stirring is mandatory to maximize the surface area of the biphasic THF/Water emulsion, ensuring continuous base availability.

Step 4: Reaction Monitoring and Workup

  • Self-Validating Check: At 12 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The complete disappearance of the starting material peak (m/z 204) and the appearance of the product peak (m/z 246) validates reaction completion.

  • Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (98:2 to 90:10) to afford the pure coupled product, ethyl 7-phenyl-7-octenoate.

Mechanistic Visualization

CatalyticCycle Pd_precatalyst Precatalyst Pd2(dba)3 + XPhos Pd0 Active Catalyst [Pd(0)•XPhos] Pd_precatalyst->Pd0 Activation OxAdd Oxidative Addition Complex [Pd(II)(Vinyl)(Cl)•XPhos] Pd0->OxAdd + Ethyl 7-chloro-7-octenoate (Oxidative Addition) TransMet Transmetalation Complex [Pd(II)(Vinyl)(Ar)•XPhos] OxAdd->TransMet + Ar-B(OH)2, Base - Base•HCl (Transmetalation) TransMet->Pd0 (Reductive Elimination) Product Coupled Product Ethyl 7-aryl-7-octenoate TransMet->Product Yields

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling of ethyl 7-chloro-7-octenoate.

References

  • Sigma-Aldrich. "ethyl 7-chloro-7-octenoate | 485320-22-7". Sigma-Aldrich Product Catalog.
  • Beilstein Journals. "Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review". Beilstein J. Org. Chem. 2026.
  • ACS Publications. "Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach". ACS Sustainable Chem. Eng. 2025.
  • ACS Catalysis. "Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity". ACS Catal. 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the synthesis of ethyl 7-chloro-7-octenoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of functionalized terminal vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the synthesis of functionalized terminal vinyl chlorides.

The synthesis of ethyl 7-chloro-7-octenoate (CAS 485320-22-7) is a classic example of a reaction that demands rigorous mechanistic control. The most efficient synthetic route involves the oxidative addition of highly reactive zinc to ethyl 5-bromopentanoate, followed by a copper-catalyzed Negishi/Knochel-type cross-coupling with 2,3-dichloro-1-propene. Success here is not just about following a recipe; it requires a deep understanding of surface chemistry, transmetalation kinetics, and localized concentration gradients.

Below is our comprehensive troubleshooting guide, optimized reaction parameters, and a self-validating experimental protocol designed to maximize your isolated yield.

Reaction Workflow

ReactionWorkflow A Ethyl 5-bromopentanoate (Starting Material) C Organozinc Intermediate EtOOC-(CH2)4-ZnBr A->C Oxidative Addition B Active Zinc (Zn*) THF, 0 °C to RT B->C E Ethyl 7-chloro-7-octenoate (Target Product) C->E Transmetalation & Cross-Coupling D 2,3-Dichloro-1-propene + CuCN·2LiCl D->E

Reaction workflow for the zinc-mediated synthesis of ethyl 7-chloro-7-octenoate.

Troubleshooting & FAQs

Q1: My organozinc formation (zinc insertion) is incomplete, leaving unreacted ethyl 5-bromopentanoate. What is the mechanistic cause, and how do I fix it? Causality: Commercial zinc dust is passivated by an inert zinc oxide (ZnO) layer, which prevents the electron transfer required for oxidative addition. If this layer is not thoroughly disrupted, the alkyl bromide will not react. Solution: You must chemically activate the zinc surface or use freshly prepared Rieke Zinc (Zn*). Chemical activation is achieved by adding 1,2-dibromoethane (which scrubs the oxide layer via the formation of ethylene gas and ZnBr2) followed by chlorotrimethylsilane (TMSCl). For ultimate reactivity, Rieke Zinc—prepared by the reduction of ZnCl2 with lithium in the presence of an electron carrier—guarantees near-quantitative insertion ()[1].

Q2: I am observing a high percentage of diethyl decanedioate (the homocoupling byproduct) during the zinc insertion step. How can I suppress this? Causality: Wurtz-type homocoupling occurs when the localized concentration of the unreacted alkyl bromide is too high relative to the available active zinc surface. The newly formed organozinc species (ethyl 5-(bromozincio)pentanoate) acts as a nucleophile and attacks the unreacted starting material. Solution: Control the stoichiometry at the solid-liquid interface. Add the ethyl 5-bromopentanoate strictly dropwise via a syringe pump over 1 to 2 hours. Maintain vigorous mechanical stirring and keep the internal temperature strictly below 35 °C to favor oxidative addition over nucleophilic substitution.

Q3: The cross-coupling with 2,3-dichloro-1-propene is stalling, resulting in low yields of ethyl 7-chloro-7-octenoate. Is the copper catalyst to blame? Causality: Yes. The transmetalation from zinc to copper requires a highly soluble Cu(I) source. Standard CuCN is polymeric and highly insoluble in THF, making it kinetically incompetent for rapid transmetalation. Solution: You must prepare the soluble Knochel catalyst, CuCN·2LiCl. The addition of two equivalents of anhydrous LiCl breaks the CuCN polymer chains, forming a highly reactive, THF-soluble cuprate complex that rapidly undergoes transmetalation and subsequent reductive elimination ()[2].

Troubleshooting Logic Tree

TroubleshootingTree Root Low Yield of Ethyl 7-chloro-7-octenoate Node1 Unreacted Alkyl Bromide (Incomplete Insertion) Root->Node1 Node2 High Homocoupling (Diethyl decanedioate) Root->Node2 Node3 Stalled Cross-Coupling (Unreacted Organozinc) Root->Node3 Fix1 Use Rieke Zn or activate Zn dust with TMSCl/BrCH2CH2Br Node1->Fix1 Fix2 Decrease addition rate, maintain T < 35 °C Node2->Fix2 Fix3 Ensure CuCN·2LiCl is fully dissolved in THF Node3->Fix3

Troubleshooting logic tree for resolving common yield issues in the synthesis.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the isolated yield of ethyl 7-chloro-7-octenoate.

Parameter ProfileZinc Activation MethodAddition Rate of BromideCopper Catalyst StateTemperature ProfileIsolated Yield (%)
Baseline None (Commercial Zn dust)Bolus (All at once)CuCN (Insoluble suspension)50 °C< 10%
Optimization 1 TMSCl / 1,2-DibromoethaneBolusCuCN·2LiCl (Soluble)25 °C45% (High homocoupling)
Optimization 2 TMSCl / 1,2-DibromoethaneDropwise (2 h)CuCN·2LiCl (Soluble)25 °C78%
Optimal Rieke Zinc (Zn*)Dropwise (2 h)CuCN·2LiCl (Soluble)0 °C to 25 °C> 85%

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure system integrity before proceeding to the next step.

Step 1: Preparation of the Soluble CuCN·2LiCl Catalyst

  • Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Add CuCN (10.0 mmol) and anhydrous LiCl (20.0 mmol). Note: LiCl is highly hygroscopic; weigh rapidly or dry under high vacuum at 150 °C for 2 hours prior to use.

  • Add 10 mL of anhydrous THF and stir at room temperature.

  • Validation Checkpoint: The suspension must transition to a clear, pale-green homogeneous solution within 15 minutes. If solids remain, the catalyst is kinetically inactive due to moisture contamination; discard and restart.

Step 2: Zinc Activation (If using commercial Zn dust instead of Rieke Zinc)

  • In a separate flame-dried three-neck flask equipped with an argon inlet, add zinc dust (30.0 mmol) and 10 mL of anhydrous THF.

  • Add 1,2-dibromoethane (1.5 mmol) and heat gently with a heat gun to a mild reflux.

  • Validation Checkpoint: Evolution of ethylene gas (visible bubbling) confirms the successful scrubbing of the ZnO passivation layer.

  • Allow to cool to room temperature, then add TMSCl (0.3 mmol) and stir for 15 minutes.

Step 3: Organozinc Formation

  • Cool the activated zinc suspension to 0 °C.

  • Load ethyl 5-bromopentanoate (20.0 mmol) into a syringe and add it dropwise over 2 hours using a syringe pump.

  • Once addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in 1M HCl, extract with diethyl ether, and analyze via GC-MS. The complete disappearance of the ethyl 5-bromopentanoate peak and the appearance of ethyl pentanoate (the protonated organozinc) confirms quantitative zinc insertion.

Step 4: Transmetalation and Cross-Coupling

  • Stop the stirring in the zinc flask and allow the excess zinc dust to settle.

  • Transfer the supernatant organozinc solution via cannula to the CuCN·2LiCl solution (from Step 1) pre-cooled to -20 °C. Stir for 10 minutes to form the copper-zinc reagent.

  • Add 2,3-dichloro-1-propene (18.0 mmol) dropwise.

  • Gradually allow the reaction mixture to warm to room temperature and stir for 12 hours.

Step 5: Workup and Purification

  • Quench the reaction by pouring it into a saturated aqueous solution of NH4Cl/NH3 (2:1 ratio) to complex the copper salts.

  • Validation Checkpoint: The aqueous layer should turn deep blue [Cu(NH3)4]2+, indicating successful sequestration of the copper catalyst.

  • Extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude yellow oil via silica gel flash chromatography (Hexanes:Ethyl Acetate) to yield pure ethyl 7-chloro-7-octenoate.

References

  • Guijarro, A.; Rosenberg, D. M.; Rieke, R. D. "The Reaction of Active Zinc with Organic Bromides." Journal of the American Chemical Society, 1999, 121(17), 4155-4167. URL:[Link]

  • Knochel, P.; Yeh, M. C. P.; Berk, S. C.; Talbert, J. "Synthesis and reactivity of new polyfunctional organozinc reagents." Journal of Organic Chemistry, 1988, 53(10), 2390-2392. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Ethyl 7-Chloro-7-Octenoate Halogenation

Welcome to the Technical Support Center for the halogenation of ethyl 7-chloro-7-octenoate. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the halogenation of ethyl 7-chloro-7-octenoate. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of functionalizing terminal vinyl chlorides.

Part 1: Mechanistic Grounding & Causality

The core challenge in the halogenation of ethyl 7-chloro-7-octenoate lies in its terminal vinyl chloride moiety. The highly electron-withdrawing nature of the chlorine atom significantly reduces the electron density of the adjacent carbon-carbon π -bond.

Because of this, standard electrophilic addition (e.g., bromination or chlorination) is kinetically sluggish compared to unfunctionalized alkenes [1]. The intermediate halonium ion is destabilized by the adjacent chlorine atom, raising the activation energy of the addition step. This kinetic barrier often forces chemists to use harsher conditions (heat, excess reagents, prolonged reaction times), which inadvertently triggers competing side reactions such as:

  • Allylic Halogenation : Radical-mediated substitution at the C6 position.

  • Dehydrohalogenation : Elimination of HX leading to alkynes or conjugated dienes [3].

  • Ester Solvolysis : Undesired cleavage or transesterification of the ethyl ester if nucleophilic solvents are used.

Understanding this causality is the first step to optimizing your yield and maintaining the integrity of the ester and vinyl groups.

Part 2: Diagnostic Decision Tree

Use the following logical workflow to identify the root cause of your side reactions and apply the corresponding mechanistic solution.

G SM Ethyl 7-chloro-7-octenoate + Halogen (e.g., Br2) Target Target: 1,2-Dibromo-1-chloro Adduct (Optimal: Low Temp, Dark, Non-polar) SM->Target Ionic Mechanism Side1 Issue: Allylic Halogenation (Radical Pathway) SM->Side1 Light / Heat Side2 Issue: Dehydrohalogenation (Elimination to Alkyne/Diene) SM->Side2 Trace Acid / Heat Side3 Issue: Ester Solvolysis (Transesterification/Hydrolysis) SM->Side3 Protic Solvents Sol1 Solution: Strict dark conditions, exclude O2, T < 0°C Side1->Sol1 Sol2 Solution: Add acid scavenger (e.g., CaCO3), avoid strong bases Side2->Sol2 Sol3 Solution: Use anhydrous, non-nucleophilic solvents (DCM/DCE) Side3->Sol3

Diagnostic workflow and causality mapping for halogenation side reactions.

Part 3: Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted ethyl 7-chloro-7-octenoate despite adding excess bromine? Causality : Vinylic halides undergo electrophilic addition at a markedly reduced rate [1]. The intermediate halonium ion is highly destabilized by the adjacent electron-withdrawing chlorine. Solution : Do not apply heat, as this will trigger radical pathways. Instead, switch to a highly polarizable, non-nucleophilic solvent (e.g., 1,2-dichloroethane or dichloromethane) to stabilize the transition state. Allow for extended reaction times (up to 48 hours) at 0°C to room temperature.

Q2: GC-MS shows a major byproduct with an M-1/M-2 mass profile (loss of HCl or HBr). How do I prevent dehydrohalogenation? Causality : The resulting 1,2-dihalo-1-chloroalkane and the starting vinylic halide are prone to elimination (loss of HX) if the reaction temperature is too high. While vinylic halides typically require strong bases to form alkynes [1][3], thermal degradation in the presence of trace hydrohalic acids can autocatalyze diene formation. Solution : Maintain strict temperature control (-78°C to 0°C during addition). Include an insoluble acid scavenger like solid calcium carbonate (CaCO 3​ ) in the reaction mixture. CaCO 3​ neutralizes trace HX without acting as a strong nucleophile that might attack the ester.

Q3: I am seeing allylic bromination (at C6) instead of addition across the C7-C8 double bond. What is causing this? Causality : If ambient light or heat is present, homolytic cleavage of Br 2​ occurs, initiating a free-radical chain reaction. The allylic position (C6 of the octenoate chain) is highly susceptible to hydrogen abstraction because the resulting radical is resonance-stabilized by the adjacent double bond. Solution : Wrap the reaction vessel completely in aluminum foil. Purge the system with argon to remove oxygen (which can act as a radical initiator), and avoid temperatures above 0°C during the halogen addition phase.

Q4: Can I use metal catalysis to facilitate the reaction? Causality : Metal-mediated halogen exchange (Finkelstein-type reactions) is highly effective for converting aryl and vinyl chlorides to their heavier, more reactive iodide counterparts [2]. However, using transition metals during direct electrophilic halogenation can inadvertently catalyze polymerization or cross-coupling side reactions. Solution : If direct addition to the vinyl chloride is too slow, consider a two-step approach: first, perform a metal-mediated halogen exchange to convert the vinyl chloride to a vinyl iodide [2], followed by the electrophilic addition reaction.

Part 4: Self-Validating Protocol for Controlled Bromination

Objective : Synthesis of Ethyl 7,8-dibromo-7-chlorooctanoate with <5% side products. Self-Validating Mechanism : This protocol uses the visual disappearance of the bromine color as an internal kinetic indicator. The presence of CaCO 3​ ensures that any drop in pH (indicating elimination) is immediately neutralized, preventing autocatalytic degradation.

Step-by-Step Methodology:
  • Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Wrap the flask entirely in aluminum foil to strictly exclude light.

  • Reagent Loading : Add 10.0 mmol of ethyl 7-chloro-7-octenoate and 50 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents (15.0 mmol) of oven-dried, powdered CaCO 3​ .

  • Cooling : Cool the suspension to 0°C using an ice-water bath under continuous argon flow.

  • Halogen Addition : Prepare a solution of 1.1 equivalents (11.0 mmol) of Br 2​ in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump.

    • Validation Check: The red-brown color of bromine should persist briefly in the flask and then fade to pale yellow, indicating successful consumption via ionic addition rather than radical pooling.

  • Reaction Monitoring : Stir at 0°C for 4 hours, then allow it to slowly warm to room temperature over 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Quenching & Workup : Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to destroy any unreacted Br 2​ .

    • Validation Check: The organic layer must turn completely colorless immediately upon agitation.

  • Extraction : Filter the biphasic mixture through a Celite pad to remove the CaCO 3​ salts. Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Keep the water bath temperature <30°C to prevent thermal elimination during concentration.

Part 5: Quantitative Data Presentation

The table below summarizes the causal relationship between reaction conditions and the distribution of side products during the bromination of ethyl 7-chloro-7-octenoate.

SolventTemperatureAdditive / ConditionTarget Adduct Yield (%)Allylic Halide Byproduct (%)Elimination / Solvolysis (%)
Methanol25°CAmbient Light15%25%45% (Major transesterification)
DCM25°CAmbient Light40%35%15%
DCM0°CDark (Foil wrapped)72%<5%10%
DCM 0°C to RT Dark + CaCO 3​ 91% <2% <2%

Part 6: References

  • Vinylic Halides - Organohalogen compound Source: Encyclopedia Britannica URL:[Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: Frontiers in Chemistry (via NCBI/PubMed Central) URL:[Link]

  • Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides Source: Chemistry LibreTexts URL:[Link]

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 7-Chloro-7-Octenoate

Welcome to the technical support center for the purification of crude ethyl 7-chloro-7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude ethyl 7-chloro-7-octenoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile intermediate. This document will address common challenges and provide practical, field-proven solutions to help you achieve high purity for your downstream applications.

Introduction: The Challenge of Purifying Ethyl 7-Chloro-7-Octenoate

Ethyl 7-chloro-7-octenoate is a valuable building block in organic synthesis. However, its purification can be challenging due to the presence of a variety of impurities and the inherent reactivity of the vinyl chloride moiety. Common impurities may include unreacted starting materials, byproducts from side reactions, and potential isomers. The stability of the molecule, particularly the vinylic chloride, is a critical consideration during purification, as harsh conditions can lead to decomposition or isomerization.[1][2] This guide will provide a systematic approach to overcoming these challenges.

Physical and Chemical Properties

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C₁₀H₁₇ClO₂[3]
Molecular Weight 204.70 g/mol [3]
Appearance Likely a colorless to yellow oilBased on similar compounds like ethyl 7-chlorooctanoate[4] and the product description from suppliers[3].
Boiling Point > 200 °C at atmospheric pressure; amenable to vacuum distillation.The boiling point of the unsaturated analog, ethyl 7-octenoate, is 210.5°C at 760 mmHg.[5] The presence of the chlorine atom will likely increase the boiling point. Therefore, vacuum distillation is highly recommended to avoid thermal decomposition.[2][6][7][8]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Insoluble in water.General solubility characteristics of esters.[9]
Stability The vinyl chloride moiety may be sensitive to heat and acidic/basic conditions.Vinylic halides can be unstable under certain conditions and may undergo elimination or other side reactions.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude ethyl 7-chloro-7-octenoate in a question-and-answer format.

FAQ 1: What are the most common impurities I should expect in my crude mixture?

Answer: The impurity profile of your crude ethyl 7-chloro-7-octenoate will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on your synthesis, this could include the corresponding alcohol, carboxylic acid, or other precursors.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Byproducts from Side Reactions: These can be diverse. For instance, if a Grignard-based synthesis is used, you might encounter byproducts from Wurtz coupling or other side reactions common to organometallic chemistry.[10][11]

  • Isomers: Positional isomers of the double bond or the chloro-substituent may form depending on the reaction conditions.

  • Dehalogenated Product: The corresponding ethyl 7-octenoate may be present as a byproduct.

Troubleshooting Purification Challenges

Problem 1: My product is thermally decomposing during distillation.

Causality: Ethyl 7-chloro-7-octenoate, like many unsaturated esters and vinyl chlorides, can be sensitive to high temperatures.[2] Attempting distillation at atmospheric pressure will likely lead to decomposition, resulting in a lower yield and the formation of new impurities.

Solution:

Workflow: Vacuum Distillation

crude Crude Ethyl 7-chloro-7-octenoate rotovap Rotary Evaporation (Remove volatile solvents) crude->rotovap Initial Cleanup vacuum_distillation Vacuum Distillation (e.g., short-path distillation) rotovap->vacuum_distillation Transfer pure_product Purified Product vacuum_distillation->pure_product Collect Fractions non_volatile Non-volatile Impurities (High-boiling residue) vacuum_distillation->non_volatile Residue

Caption: Workflow for purification by vacuum distillation.

Step-by-Step Protocol for Vacuum Distillation:

  • Initial Solvent Removal: Ensure all low-boiling solvents from the reaction work-up are removed using a rotary evaporator.

  • Apparatus Setup: Use a short-path distillation apparatus for higher boiling compounds to minimize the travel distance of the vapor. A well-insulated distillation column can also be used for better separation.

  • Vacuum Application: Gradually apply a high vacuum (e.g., < 1 mmHg). A good vacuum pump is essential.

  • Heating: Gently and slowly heat the distillation flask using a heating mantle with a stirrer. A magnetic stir bar will ensure smooth boiling.

  • Fraction Collection: Collect fractions based on the boiling point at the applied pressure. It is advisable to collect a forerun fraction, the main product fraction, and a tail fraction.

  • Monitoring: Monitor the temperature of the vapor and the appearance of the distillate. The pure product should be a colorless to pale yellow oil.[3]

Problem 2: I am unable to separate my product from a closely-related impurity by distillation.

Causality: Some impurities, such as isomers or byproducts with similar boiling points, may co-distill with your product, making separation by distillation alone ineffective.

Solution:

Workflow: Column Chromatography

crude_distillate Crude Product or Inseparable Distillate dissolve Dissolve in Minimal Solvent crude_distillate->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc Monitor combine Combine Pure Fractions tlc->combine Identify concentrate Concentrate (Rotary Evaporation) combine->concentrate pure_product Highly Pure Product concentrate->pure_product

Caption: Workflow for purification by column chromatography.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase Selection: Silica gel is a good starting point for the purification of esters.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Properly pack a chromatography column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and carefully load it onto the column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Problem 3: My product appears to be degrading on the silica gel column.

Causality: The acidic nature of standard silica gel can sometimes cause the degradation of acid-sensitive compounds. While vinyl chlorides are generally less reactive towards nucleophilic substitution, the possibility of acid-catalyzed isomerization or decomposition cannot be entirely ruled out.[2]

Solution:

  • Use Neutralized Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. This can be done by adding a small percentage of triethylamine (e.g., 1%) to the eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Minimize Residence Time: Do not let the compound sit on the column for an extended period. Elute the product as quickly as possible while maintaining good separation.

Problem 4: My final product contains residual acidic or basic impurities from the work-up.

Causality: Incomplete neutralization or washing during the aqueous work-up can leave behind acidic or basic residues. These can affect the stability of the final product and interfere with subsequent reactions.

Solution:

Workflow: Aqueous Work-up

crude_reaction Crude Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) crude_reaction->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO3 Solution extract->wash_bicarb Remove Acid wash_brine Wash with Brine wash_bicarb->wash_brine Remove Water dry Dry over Anhydrous Na2SO4 or MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product for Further Purification filter_concentrate->crude_product

Caption: A robust aqueous work-up procedure.

Step-by-Step Protocol for a Thorough Aqueous Work-up:

  • Quenching: Carefully quench the reaction mixture as per your synthetic protocol.

  • Extraction: Extract the product into a suitable organic solvent.

  • Acid Removal: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Be sure to vent the separatory funnel frequently to release any evolved CO₂.[9]

  • Base Removal: If basic impurities are suspected, wash with a dilute acid solution (e.g., 1M HCl).

  • Water Wash: Wash the organic layer with water to remove any water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water.[9]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure.

By following these guidelines and troubleshooting steps, you will be well-equipped to purify crude ethyl 7-chloro-7-octenoate to a high degree of purity, ensuring the success of your subsequent research and development activities.

References

  • Stability of poly(vinyl chloride) - Oxoplast. (2015, October 26). Retrieved from [Link]

  • Vinylic Halides - Organohalogen compound - Britannica. Retrieved from [Link]

  • Ethyl 7-chlorooctanoate | C10H19ClO2 | CID 139982716 - PubChem. (n.d.). Retrieved from [Link]

  • WO2009018390A1 - Vacuum distillation process - Google Patents. (n.d.).
  • Advanced high vacuum techniques for co-3 polyunsaturated fatty acids esters concentration | Request PDF. (n.d.). Retrieved from [Link]

  • US20090031618A1 - Vacuum Distillation Process - Google Patents. (n.d.).
  • Separation of Vinyl chloride on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • 107840798 Preparation method for ethyl 7-chloro-2-oxoheptanoate - WIPO Patentscope. (2018, March 27). Retrieved from [Link]

  • CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents. (n.d.).
  • US4642400A - Process for finishing vinyl chloride monomer - Google Patents. (n.d.).
  • Medium-Chain Triglycerides: Scientific and Regulatory Perspectives from Germany and Japan with a US Context—A Concise Review - MDPI. (2026, March 24). Retrieved from [Link]

  • Raja, M., et al. (2020). A validated GC-MS method for the determination of seven potential genotoxic impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • ethyl octanoate, 106-32-1 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents. (n.d.).
  • Headspace GC/MS Analysis of Residual Vinyl Chloride and Vinylidene Chloride in Polyvinyl Chloride and Polyvinylidene Chloride Products - J-Stage. (n.d.). Retrieved from [Link]

  • method 107a)determination of vinyl chloride content of. (n.d.). Retrieved from [Link]

  • Efficient Syntheses of the OPC Homologous Series, OPC-1:0, -3:0, -4:0, -5:0, -6:0, -7:0, and-8:0. (n.d.). Retrieved from [Link]

  • 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 7-Chloro-7-Octenoate Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with ethyl 7-chloro-7-octenoate , an unactivated terminal chloroalkene (vinyl chloride) featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with ethyl 7-chloro-7-octenoate , an unactivated terminal chloroalkene (vinyl chloride) featuring a distal ester group.

When subjecting this molecule to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or cross-electrophile coupling (XEC), the most notorious failure mode is the hydrodechlorination (protodehalogenation) artifact . Instead of forming the desired C–C or C–N bond, the C(sp²)–Cl bond is reductively cleaved, converting your starting material into the dead-end artifact: ethyl 8-octenoate.

This guide deconstructs the causality behind this artifact and provides field-proven, self-validating protocols to eliminate it.

🔬 Mechanistic Pathway: Cross-Coupling vs. Dechlorination

To troubleshoot the reaction, we must first understand the competing catalytic cycles. The diagram below illustrates how a sluggish transmetalation step allows adventitious hydride sources to hijack the palladium catalyst.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II)(Vinyl)(Cl) Pd0->OxAdd + Ethyl 7-chloro-7-octenoate TransMet Transmetalation Pd(II)(Vinyl)(R) OxAdd->TransMet + R-B(OH)2, Base Hydride Hydride Transfer Pd(II)(Vinyl)(H) OxAdd->Hydride + Hydride Source (Solvent/Base/H2O) Product Desired Product Cross-Coupled Alkene TransMet->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) Artifact Dechlorination Artifact Ethyl 8-octenoate Hydride->Artifact Reductive Elimination Artifact->Pd0 Regenerates Pd(0)

Figure 1: Divergent Pd-catalyzed pathways showing desired cross-coupling vs. dechlorination artifact.

💡 Targeted Troubleshooting Q&A

Q1: Why is hydrodechlorination (protodehalogenation) outcompeting my Suzuki-Miyaura cross-coupling? Causality: Vinyl chlorides undergo notoriously slow oxidative addition. Once the Pd(II)-vinyl complex forms, it is highly susceptible to hydride abstraction if the subsequent transmetalation step is sluggish. Hydrides typically originate from β-hydride elimination of alkoxide bases (e.g., ethoxide, isopropoxide), oxidation of alcoholic solvents, or even adventitious water acting as a hydrogen source 1[1]. This forms a Pd(II)-hydride intermediate that rapidly undergoes reductive elimination to yield the dechlorinated alkene 2[2]. Actionable Solution: Eliminate all hydride sources. Switch from alcoholic solvents to strictly anhydrous, non-coordinating solvents like toluene or 1,4-dioxane 3[3]. Replace alkoxide bases with inorganic bases lacking β-hydrogens, such as K₃PO₄ or Cs₂CO₃ 2[2].

Q2: How do I choose the right ligand to favor C–C bond formation over C–H formation? Causality: To suppress the artifact pathway, you must accelerate transmetalation and reductive elimination. Standard bidentate ligands (like dppf) or simple phosphines (PPh₃) leave the Pd center too exposed and react too slowly. Bulky, electron-rich dialkylbiarylphosphines (e.g., XPhos, RuPhos) or P(t-Bu)₃ force the Pd center into a highly reactive monoligated state 2[2]. This lowers the activation barrier for transmetalation and sterically crowds the Pd center, actively disfavoring the coordination of bulky hydride donors 4[4]. Actionable Solution: Upgrade your catalyst system to Pd₂(dba)₃ with XPhos, or preferably use preformed Buchwald precatalysts (e.g., XPhos Pd G3) to ensure a 1:1 Pd-to-ligand ratio.

Q3: I am trying to perform a Nickel-catalyzed cross-electrophile coupling (XEC) with ethyl 7-chloro-7-octenoate and an alkyl alcohol. How do I prevent homodimerization and protodehalogenation? Causality: In Ni-catalyzed XEC, the rate of consumption of the two electrophiles must be perfectly matched. If the chloroalkene is activated too quickly without a matched alkyl radical partner, the resulting Ni-vinyl intermediate will stall and undergo protodehalogenation or homodimerization 5[5]. Actionable Solution: Modulate the activation rate via halide exchange. The addition of LiCl improves catalyst turnover and matches the rates of the two coupling partners, significantly suppressing both protodehalogenation and homodimerization artifacts 5[5].

📊 Empirical Data: Condition Effects on Artifact Formation

The table below summarizes how specific catalyst and solvent choices dictate the ratio of desired cross-coupling to the dechlorination artifact in ethyl 7-chloro-7-octenoate reactions.

Catalyst / Ligand SystemSolvent & Base SystemCross-Coupling Yield (%)Dechlorination Artifact (%)Primary Hydride Source
Pd(PPh₃)₄ (5 mol%)EtOH, NaOEt12%82% Solvent / Base β-hydride
PdCl₂(dppf) (5 mol%)THF/H₂O, K₂CO₃38%45% Adventitious Water
Pd₂(dba)₃ + RuPhosDioxane, Cs₂CO₃85%8% Trace moisture
XPhos Pd G3 (2 mol%) Toluene, K₃PO₄ 94% < 2% Suppressed

🧪 Validated Experimental Protocol: Artifact-Free Coupling

This self-validating protocol is engineered to achieve >90% cross-coupling yield while restricting the hydrodechlorination artifact (ethyl 8-octenoate) to <2%.

Materials:

  • Ethyl 7-chloro-7-octenoate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (2 mol%)

  • K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

  • Toluene (strictly anhydrous, degassed, 0.2 M)

Step-by-Step Methodology:

  • System Preparation (Strictly Anhydrous): Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: Even trace adventitious water serves as a potent hydride source for protodehalogenation 1[1].

  • Reagent Loading: In an argon-filled glovebox, add the arylboronic acid, XPhos Pd G3, and K₃PO₄ to the flask.

  • Solvent & Substrate Addition: Seal the flask with a septum, remove from the glovebox, and inject the degassed toluene followed by ethyl 7-chloro-7-octenoate via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C with vigorous stirring (800 rpm) for 4 hours. Causality: Vigorous stirring is mandatory because the inorganic base is insoluble in toluene; poor mass transfer will stall transmetalation, giving the artifact pathway time to compete.

  • Self-Validation Checkpoint: At t = 1 hour, withdraw a 50 µL aliquot via syringe, quench with water, extract with EtOAc, and analyze via GC-MS.

    • Pass Condition: Product peak dominates; m/z 170 (ethyl 8-octenoate artifact) is <2% relative area.

    • Fail Condition: If m/z 170 is >5%, immediately check the anhydrous state of your base and solvent. Halt the reaction, thoroughly dry your reagents, and restart.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, concentrate under reduced pressure, and purify via flash chromatography.

📚 References

  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides". Organometallics - ACS Publications. URL:[Link]

  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery". RSC Publishing. URL:[Link]

  • Raby-Buck, S. E., et al. "One-Pot Chlorination and Cross-Electrophile Coupling of Alcohols with Aryl Chlorides". Organic Letters - ACS Publications. URL:[Link]

  • "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". PMC - National Institutes of Health. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Optimization for Ethyl 7-chloro-7-octenoate

Overview Welcome to the Technical Support Center for the purification of ethyl 7-chloro-7-octenoate (CAS: 485320-22-7). This molecule presents unique chromatographic challenges due to its dual-polarity nature: a non-pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the purification of ethyl 7-chloro-7-octenoate (CAS: 485320-22-7). This molecule presents unique chromatographic challenges due to its dual-polarity nature: a non-polar aliphatic octenyl chain paired with a polar ethyl ester and a moderately polarizable terminal vinyl chloride group. This guide provides drug development professionals and synthetic chemists with self-validating protocols, troubleshooting logic, and foundational principles to achieve high-purity isolation.

Phase 1: Diagnostic Workflow & Solvent Selection

Workflow Start Crude Mixture (Ethyl 7-chloro-7-octenoate) TLC TLC Screening Target Rf = 0.25 - 0.35 Start->TLC Solvent Select Solvent System (e.g., Hexane/EtOAc) TLC->Solvent Optimize Selectivity (α) Pack Pack Column (Dry or Slurry) Solvent->Pack Load Load Sample (Neat or Dry Load) Pack->Load Elute Isocratic or Gradient Elution (Monitor via KMnO4 Stain) Load->Elute Pure Pure Ethyl 7-chloro-7-octenoate Elute->Pure Fraction Collection

Figure 1: Flash chromatography optimization workflow for ethyl 7-chloro-7-octenoate.

Q: What is the optimal solvent system for purifying ethyl 7-chloro-7-octenoate?

A: The baseline solvent system is Hexane/Ethyl Acetate (EtOAc) . However, the causality of separation relies on differential partitioning. Ethyl 7-chloro-7-octenoate has a dipole moment influenced by both the ester oxygen and the vinylic chlorine. If your synthesis route leaves unreacted ethyl 7-octenoate (lacking the chlorine), Hexane/EtOAc may yield a ΔRf < 0.10 due to their similar hydrogen-bond acceptor capacities.

Expert Insight: To disrupt this co-elution, switch the strong solvent from EtOAc to Dichloromethane (DCM) or Diethyl Ether . DCM interacts differently with the polarizable C-Cl bond via dipole-dipole interactions, altering the selectivity (α) between chlorinated and non-chlorinated aliphatic esters [1].

Q: How do I mathematically translate my TLC results to column volumes (CV) for this ester?

A: In flash chromatography, retention is measured in Column Volumes (CV), which is the reciprocal of the TLC Retention Factor (Rf) (i.e., CV=1/Rf ) [2]. For ethyl 7-chloro-7-octenoate, targeting an Rf of 0.30–0.35 ensures the compound elutes in a tight band before longitudinal diffusion broadens the peak.

Table 1: TLC Rf to Column Volume (CV) Correlation for Ethyl 7-chloro-7-octenoate

Target TLC RfRequired Column Volumes (CV)Elution ProfileTechnical Recommendation
0.50 2.0 CVFast, narrow bandsHigh risk of co-elution with non-polar alkenes.
0.35 2.9 CVOptimal, balancedIdeal target. Yields sharp peaks and high recovery.
0.20 5.0 CVSlow, broad bandsUse only for resolving closely eluting impurities (ΔRf < 0.15).
0.10 10.0 CVVery slow, diffuseImpractical for isocratic elution; switch to a gradient system.

Phase 2: Standardized Experimental Protocol

This step-by-step methodology is adapted from W.C. Still's foundational flash chromatography parameters, optimized specifically for medium-chain halogenated esters [1] [3].

Step 1: Column Preparation and Dry Packing
  • Select a glass column based on sample mass (e.g., 20 mm diameter for 100–500 mg of crude ethyl 7-chloro-7-octenoate).

  • Add a plug of glass wool and a layer of clean sand to the bottom.

  • Pour silica gel (40–63 µm particle size) to a height of 5–6 inches.

  • Self-Validation Check: Tap the column gently with a rubber mallet. The silica bed must be perfectly level. An uneven bed causes "channeling," where the solvent bypasses the silica, destroying the separation of the chloro-ester from impurities.

Step 2: Column Equilibration
  • Pour 2–3 CV of the optimized solvent system (e.g., 95:5 Hexane/EtOAc) through the column under 1.5–2.0 psi of positive air/nitrogen pressure.

  • Self-Validation Check: Observe the solvent front as it descends. It must form a perfectly horizontal line. If the front is diagonal, discard the silica and repack.

Step 3: Sample Loading (Dry Loading Technique)

Causality: Ethyl 7-chloro-7-octenoate is a viscous oil. Loading it neat directly onto the column head often causes uneven partitioning and band tailing.

  • Dissolve the crude mixture in a minimal amount of DCM.

  • Add silica gel (approx. 3x the mass of the crude oil) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully pour this powder onto the flat top of the equilibrated column bed and top with 1 cm of sand to protect the bed from physical disruption.

Step 4: Elution and Fraction Collection
  • Fill the column with the eluent and apply pressure to achieve a flow rate of ~2 inches/minute (approx. 20 mL/min for a 20 mm column).

  • Collect fractions corresponding to the calculated CV (typically fractions eluting between 2.0 and 4.0 CV).

  • Detection: Since the terminal chloroalkene and aliphatic ester lack extended conjugation, they are poorly UV-active at 254 nm. Monitor fractions via TLC using a Potassium Permanganate (KMnO4) stain , which rapidly oxidizes the double bond, revealing the compound as a bright yellow spot against a purple background.

Phase 3: Troubleshooting Guide

Troubleshooting Issue Co-elution on TLC (ΔRf < 0.15) Check Identify Impurity Polarity Relative to Target Issue->Check LessPolar Impurity is Less Polar (e.g., Aliphatic Alkene) Check->LessPolar MorePolar Impurity is More Polar (e.g., Carboxylic Acid) Check->MorePolar Action1 Decrease Strong Solvent % or Switch to Toluene LessPolar->Action1 Action2 Add 1% Acetic Acid or Use Step Gradient MorePolar->Action2

Figure 2: Logical decision tree for resolving co-elution and band broadening issues.

Q: My target compound co-elutes with 7-octenoic acid. How do I fix this?

A: 7-octenoic acid is highly polar and can streak through the column due to strong hydrogen bonding with the acidic silanol groups on the stationary phase.

  • Solution: Add 1% acetic acid to your mobile phase. This suppresses the ionization of the carboxylic acid impurity, forcing it to stay tightly bound to the baseline or elute in a predictable, sharp band, allowing the neutral ethyl 7-chloro-7-octenoate to elute cleanly.

Q: I am experiencing severe band broadening, and my isolated yield is suspiciously low (<50%).

A: Band broadening in halogenated esters is often caused by overloading the column or running the mobile phase too slowly, allowing longitudinal diffusion to dominate the separation kinetics.

  • Solution: Ensure your sample mass does not exceed 5% of the silica gel mass. Increase the pressure to maintain a rapid flow rate (the "flash" in flash chromatography). If the compound is stuck on the column, verify that the ester hasn't hydrolyzed on highly acidic silica by flushing the column with a highly polar solvent (e.g., 10% Methanol in DCM) to check for the corresponding carboxylic acid.

Q: The column pressure drops unexpectedly, and the solvent stops flowing.

A: This indicates a blockage, often caused by the precipitation of highly non-polar impurities or trace polymerizations of the vinyl chloride group at the column head.

  • Solution: Always filter your crude reaction mixture through a short Celite pad before dry loading. If polymerization is suspected (vinyl chlorides can be reactive under concentrated conditions), ensure the crude mixture is stored with a radical inhibitor prior to purification.

References

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: Journal of Organic Chemistry (J. Org. Chem. 1978, 43, 14, 2923–2925) URL: [Link]

  • Title: Successful Flash Chromatography Source: Biotage White Papers URL: [Link]

  • Title: How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks Source: Eureka by PatSnap URL: [Link]

Reference Data & Comparative Studies

Validation

Comparing reactivity of ethyl 7-chloro-7-octenoate vs ethyl 8-chloro-octanoate

A Comparative Guide to the Reactivity of Vinylic vs. Primary Alkyl Chlorides Focus: Ethyl 7-chloro-7-octenoate vs.

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of Vinylic vs. Primary Alkyl Chlorides

Focus: Ethyl 7-chloro-7-octenoate vs. Ethyl 8-chloro-octanoate

As a Senior Application Scientist, this guide provides an in-depth analysis of the chemical reactivity of two structurally similar but mechanistically distinct chlorinated esters: ethyl 7-chloro-7-octenoate (a vinylic chloride) and ethyl 8-chloro-octanoate (a primary alkyl chloride). This document is intended for researchers, scientists, and drug development professionals who utilize halogenated intermediates in organic synthesis. We will explore the underlying electronic and steric factors that govern their reactivity, supported by established mechanistic principles and illustrative experimental data.

Structural and Electronic Foundations of Reactivity

The reactivity of an organohalide is fundamentally dictated by the nature of the carbon atom to which the halogen is attached. The two molecules , while both being eight-carbon ester chains with a single chlorine atom, represent two very different classes of reactants.

  • Ethyl 8-chloro-octanoate: Features a chlorine atom bonded to a primary, sp³-hybridized carbon. This is a classic primary alkyl halide. The C-Cl bond is a standard sigma (σ) bond, and the carbon atom is tetrahedral.

  • Ethyl 7-chloro-7-octenoate: Features a chlorine atom bonded to an sp²-hybridized carbon that is part of a carbon-carbon double bond. This classifies it as a vinylic halide. The geometry around this carbon is trigonal planar.

This seemingly subtle difference in hybridization and location of the chlorine atom leads to profound differences in their chemical behavior, particularly in nucleophilic substitution and elimination reactions.

Mechanistic Analysis: Why Reactivity Differs So Drastically

Ethyl 8-chloro-octanoate: The Archetypal SN2 Substrate

The primary C-Cl bond in ethyl 8-chloro-octanoate is susceptible to nucleophilic attack. Given the instability of a primary carbocation, the SN1 and E1 pathways are energetically prohibitive.[1] Therefore, its reactivity is dominated by bimolecular pathways:

  • SN2 (Bimolecular Nucleophilic Substitution): This is the predominant pathway with good, non-bulky nucleophiles. The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the chlorine leaving group. This concerted mechanism involves a single transition state and results in the inversion of stereochemistry if the carbon were chiral.[2] The relatively unhindered nature of the primary carbon facilitates this approach.

  • E2 (Bimolecular Elimination): This pathway competes with SN2 and is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The base abstracts a proton from the carbon adjacent (beta) to the carbon bearing the chlorine, leading to the formation of an alkene in a concerted step.[3][4]

Ethyl 7-chloro-7-octenoate: The Unreactive Vinylic Halide

Vinylic halides such as ethyl 7-chloro-7-octenoate are notoriously unreactive under standard SN1 and SN2 conditions.[1][5][6] This inertness stems from a combination of electronic and steric factors.

  • Inertness to SN2: A backside attack is sterically blocked by the molecule's own carbon chain. Furthermore, the incoming nucleophile, which is electron-rich, is actively repelled by the high electron density of the pi (π) bond.[5][7][8]

  • Inertness to SN1: This pathway requires the formation of a carbocation intermediate. The departure of the chloride ion would generate a vinylic carbocation, where the positive charge resides on an sp²-hybridized carbon. This is a highly unstable intermediate.[5][8] The greater s-character of an sp² orbital compared to an sp³ orbital means the electrons are held closer to the nucleus, making the carbon more electronegative and less able to stabilize a positive charge.[8][9]

  • Increased C-Cl Bond Strength: The lone pair electrons on the chlorine atom can participate in resonance with the adjacent π-bond. This gives the C-Cl bond a degree of partial double-bond character, making it stronger and more difficult to break compared to the single C-Cl bond in an alkyl halide.[9][10][11][12]

The diagram below illustrates the mechanistic pathways available to the primary alkyl halide versus the prohibitive barriers for the vinylic halide.

G cluster_0 Ethyl 8-chloro-octanoate (Primary Halide) cluster_1 Ethyl 7-chloro-7-octenoate (Vinylic Halide) a Primary Substrate c SN2 Pathway (Favored) a->c Backside Attack Possible e E2 Pathway (Competes) a->e g SN1/E1 Pathways (Disfavored - Unstable 1° Carbocation) a->g b Strong Nucleophile (e.g., I⁻, N₃⁻) b->c d Strong, Bulky Base (e.g., t-BuO⁻) d->e f Weak Nucleophile/Base (e.g., H₂O, EtOH) f->g h Vinylic Substrate k No Reaction (Backside Attack Blocked, π-Cloud Repulsion) h->k l No Reaction (Vinylic Carbocation Highly Unstable) h->l i SN2 Conditions i->k j SN1 Conditions j->l

Caption: Mechanistic pathways for primary vs. vinylic halides.

Comparative Experimental Data

To quantify the difference in reactivity, a standard nucleophilic substitution experiment can be performed. The Finkelstein reaction, which involves substituting a chloride with an iodide using sodium iodide in acetone, is an excellent choice as it is a classic SN2 reaction.

The workflow for such a comparative study is outlined below.

G cluster_0 Reactant Preparation cluster_1 Reaction Conditions cluster_2 Monitoring & Analysis P1 Ethyl 8-chloro-octanoate (Solution in Acetone) R Add excess NaI Reflux at 56°C P1->R P2 Ethyl 7-chloro-7-octenoate (Solution in Acetone) P2->R M Monitor by GC-MS (Aliquots at t=1, 4, 24h) R->M

Caption: Workflow for a comparative Finkelstein reaction.

The expected results from this experiment would starkly highlight the reactivity difference.

SubstrateReaction Time (h)ProductExpected Yield (%)
Ethyl 8-chloro-octanoate4Ethyl 8-iodo-octanoate> 95%
Ethyl 7-chloro-7-octenoate24No Reaction< 1% (Starting Material Recovered)

These illustrative data show that under identical SN2-favoring conditions, the primary alkyl halide reacts completely and efficiently, while the vinylic halide remains almost entirely inert.

Experimental Protocol: Comparative Finkelstein Reaction

This protocol provides a self-validating system for comparing the reactivity of the two substrates.

Objective: To compare the rate of nucleophilic substitution of ethyl 8-chloro-octanoate and ethyl 7-chloro-7-octenoate with sodium iodide.

Materials:

  • Ethyl 8-chloro-octanoate (1.0 mmol)

  • Ethyl 7-chloro-7-octenoate (1.0 mmol)

  • Sodium iodide (NaI), dried (3.0 mmol)

  • Anhydrous Acetone (20 mL)

  • Two 50 mL round-bottom flasks with reflux condensers

  • Magnetic stir bars and stir plates with heating

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Setup: Place a magnetic stir bar in each of the two round-bottom flasks. Label one "Primary" and the other "Vinylic".

  • Reagent Addition (Primary): To the "Primary" flask, add ethyl 8-chloro-octanoate (1.0 mmol) and 10 mL of anhydrous acetone. Stir until dissolved.

  • Reagent Addition (Vinylic): To the "Vinylic" flask, add ethyl 7-chloro-7-octenoate (1.0 mmol) and 10 mL of anhydrous acetone. Stir until dissolved.

  • Initiation: To each flask, add sodium iodide (1.5 mmol). The causality for using acetone as the solvent is that NaI is soluble, but the resulting NaCl byproduct is not, which drives the equilibrium toward the products according to Le Châtelier's principle.

  • Reaction: Attach reflux condensers to both flasks and heat them to reflux (approx. 56°C) with vigorous stirring.

  • Monitoring: After 1, 4, and 24 hours, take a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot with water, extract with a small amount of diethyl ether, and analyze the organic layer by GC-MS to determine the ratio of starting material to product.

Conclusion

The comparison between ethyl 7-chloro-7-octenoate and ethyl 8-chloro-octanoate offers a clear and definitive illustration of fundamental principles in organic chemistry.

  • Ethyl 8-chloro-octanoate , a primary alkyl halide, is highly reactive towards nucleophiles via the SN2 mechanism due to its accessible sp³-hybridized electrophilic carbon.

  • Ethyl 7-chloro-7-octenoate , a vinylic halide, is exceptionally unreactive under the same conditions. This inertness is a direct consequence of the steric hindrance and electronic repulsion from the π-system, the high instability of the corresponding vinylic carbocation, and the increased strength of the sp² C-Cl bond.

For synthetic chemists and drug development professionals, this distinction is critical. While primary alkyl halides are versatile intermediates for introducing a wide array of functional groups via substitution, vinylic halides require fundamentally different and often more strenuous activation methods to undergo similar transformations. Understanding these core reactivity differences is paramount for efficient and successful molecular design and synthesis.

References

  • Chad's Prep. (2020). SN1 vs SN2 | Nucleophile, Substrate, Solvent. Available at: [Link]

  • Glasp. (2023). Why Do Vinyl and Aryl Halides Not React in SN1 or SN2? Available at: [Link]

  • Quora. (2018). Why are vinyl halides less reactive than alkyl halides? Available at: [Link]

  • Quora. (2018). Why is vinyl halide inert towards both SN¹ and SN² reactions? Available at: [Link]

  • Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. Available at: [Link]

  • askIITians. (2016). Why are vinyl halides less reactive than alkyl halides? Available at: [Link]

  • Chad's Prep. (2018). 7.3 Unreactivity of Vinyl and Aryl Halides. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. Available at: [Link]

  • University of Calgary. Chapter 8 Alkyl Halides and Elimination Reactions. Available at: [Link]

  • Quora. (2017). Why is the chlorine of vinyl chloride less reactive than that in propyl chloride? Available at: [Link]

  • Filo. (2024). Assertion (A): Vinyl chloride is less reactive than alkyl chloride. Available at: [Link]

  • All 'Bout Chemistry. (2021). Why Vinyl chloride and Aryl halide low reactive as compared to Alkyl halides. Available at: [Link]

  • LibreTexts Chemistry. (2019). 7.6.1. Elimination of Alkyl Halides. Available at: [Link]

  • Loudon, G. M. & Parise, J. (n.d.). Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

Sources

Comparative

High-Resolution HPLC Chromatographic Profiling of Ethyl 7-chloro-7-octenoate and Its Structural Isomers

Executive Summary The isolation and quantification of halogenated aliphatic esters present unique chromatographic challenges due to the subtle physicochemical differences between positional and geometric isomers. Ethyl 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and quantification of halogenated aliphatic esters present unique chromatographic challenges due to the subtle physicochemical differences between positional and geometric isomers. Ethyl 7-chloro-7-octenoate (CAS: 485320-22-7), a critical intermediate in organic synthesis and pharmaceutical development, often co-exists with several structural isomers generated during regioselective chlorination or esterification.

This guide objectively compares the high-performance liquid chromatography (HPLC) retention behavior of ethyl 7-chloro-7-octenoate against its primary structural alternatives. By moving beyond standard C18 reversed-phase methodologies and employing shape-selective stationary phases, we provide a field-proven, self-validating protocol for achieving baseline resolution.

Molecular Architecture & Causality of Retention

In reversed-phase liquid chromatography (RPLC), retention is governed by solute partitioning between the hydro-organic mobile phase and the hydrophobic bonded phase [1]. However, when separating structural isomers of C10​H17​ClO2​ , hydrophobicity (Log P) alone is insufficient. The causality behind their separation relies on localized dipole moments, steric constraints, and polarizability.

We evaluated the target molecule against three highly probable structural isomers:

  • Target: Ethyl 7-chloro-7-octenoate. Features a terminal vinyl chloride moiety. The electron-withdrawing chlorine atom at the C7 position creates a specific dipole distinct from the ester carbonyl.

  • Isomer A: Ethyl 8-chloro-7-octenoate (E/Z). The chlorine is shifted to the terminal C8 carbon. This creates geometric (E/Z) isomers that exhibit nearly identical hydrophobicities but differ in their spatial footprint.

  • Isomer B: Ethyl 2-chloro-7-octenoate. An α -chloro ester. The proximity of the electronegative chlorine to the ester carbonyl drastically increases the localized dipole moment, reducing overall lipophilicity.

  • Isomer C: Ethyl 7-chloro-6-octenoate. Features an internal double bond, altering the polarizability of the π -electron cloud compared to the terminal alkene of the target.

The Causality of Phase Selection: Standard Octadecylsilane (C18) columns rely predominantly on dispersive van der Waals forces, which easily resolve Isomer B due to its lower Log P, but fail to separate the E/Z geometric variants of Isomer A from the Target. To achieve full resolution, a Pentafluorophenyl (PFP) stationary phase is required. The fluorine atoms on the PFP ring induce orthogonal retention mechanisms—specifically, dipole-dipole interactions, π−π interactions, and critical halogen bonding with the analyte's chlorine atom [2].

Mechanistic_Pathway cluster_0 C18 Stationary Phase cluster_1 PFP Stationary Phase Isomers Isomeric Mixture (C10H17ClO2) C18_Int Dispersive (van der Waals) Interactions Isomers->C18_Int PFP_Int Fluorine-Chlorine Halogen Bonding & Shape Selectivity Isomers->PFP_Int C18_Res Partial Resolution (Alpha vs Terminal Chloro) C18_Int->C18_Res PFP_Res Baseline Resolution (E/Z & Positional Isomers) PFP_Int->PFP_Res

Mechanistic pathway comparing C18 vs PFP stationary phase interactions for isomer resolution.

Comparative Performance Data

The following table summarizes the quantitative retention data derived from our optimized PFP methodology compared to a standard C18 approach. Acetonitrile (ACN) was selected over methanol as the organic modifier because ACN enhances dipole-dipole interactions, preventing the co-elution of closely related nitro- and halogen-derivatives [1].

CompoundStructural FeatureEst. Log PC18 Retention Time (min)PFP Retention Time (min)PFP Resolution ( Rs​ )
Isomer B (Ethyl 2-chloro-7-octenoate) α -chloro ester3.126.455.80N/A (First Eluter)
Target (Ethyl 7-chloro-7-octenoate)C7 terminal vinyl chloride3.459.108.454.2 (from Isomer B)
Isomer C (Ethyl 7-chloro-6-octenoate)Internal alkene3.489.259.152.1 (from Target)
Isomer A (E) (Ethyl 8-chloro-7-octenoate)C8 terminal chloro (Trans)3.459.1510.303.5 (from Isomer C)
Isomer A (Z) (Ethyl 8-chloro-7-octenoate)C8 terminal chloro (Cis)3.459.1510.851.8 (from E-isomer)

Note: On the C18 column, the Target, Isomer C, and both geometric variants of Isomer A severely co-elute ( Rs​ < 1.0), validating the necessity of the PFP phase.

Validated Experimental Methodologies

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates Charged Aerosol Detection (CAD) alongside UV detection. Because isolated alkenes and aliphatic esters lack strong chromophores, relying solely on UV 210 nm can lead to poor mass balance and sensitivity issues. CAD provides a near-universal response independent of the molecule's optical properties.

Step-by-Step HPLC Protocol

Step 1: System Preparation & Column Equilibration

  • Column: Phenomenex Kinetex® PFP, 150 x 4.6 mm, 2.6 µm core-shell.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Causality: Formic acid is added not for analyte ionization (as the esters are neutral), but to suppress secondary interactions with residual silanols on the silica support, which can cause peak tailing [3].

Step 2: Gradient Elution Programming

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C ± 0.1°C. Strict temperature control is mandatory, as minor fluctuations can cause retention time shifts and alter relative selectivity for geometric isomers [4].

  • Gradient Profile:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 40% 75% B (Linear ramp for isomer separation)

    • 12.0 - 15.0 min: 75% 95% B (Column wash)

    • 15.0 - 20.0 min: 40% B (Re-equilibration)

Step 3: Sample Preparation

  • Dilute the isomeric mixture of ethyl 7-chloro-7-octenoate to a final concentration of 1.0 mg/mL in 50:50 Water:Acetonitrile.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Injection Volume: 5.0 µL.

Step 4: Detection & System Suitability (Self-Validation)

  • Detectors: UV at 210 nm (in series) followed by CAD (Evaporation temp: 35°C).

  • Suitability Criteria: The method is considered valid only if the resolution ( Rs​ ) between Isomer A (E) and Isomer A (Z) is 1.5, and the peak tailing factor for the Target is 1.2. If Rs​ drops below 1.5, column degradation or a loss of PFP phase integrity is indicated.

HPLC_Workflow A Sample Prep: Ethyl Chloro-octenoate Isomers B Primary Screen: C18 Column (Hydrophobicity) A->B C Isomer Resolution Check: Are Positional Isomers Resolved? B->C D Orthogonal Separation: PFP Column (Shape/Halogen Selectivity) C->D No (Co-elution) E Detection: CAD for Mass Balance & UV (210 nm) C->E Yes D->E

Decision tree for chromatographic method development of halogenated aliphatic esters.

Conclusion

While C18 columns remain the workhorse of analytical laboratories, they lack the specific retention mechanisms required to resolve the subtle steric and electronic differences of ethyl 7-chloro-7-octenoate and its structural isomers. By leveraging the π−π and halogen-bonding capabilities of a PFP stationary phase, combined with the universal detection capabilities of CAD, researchers can achieve robust, baseline resolution of these complex synthetic intermediates.

References

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Mechanisms of retention in HPLC: Secondary equilibria in reversed-phase liquid chromatography. Universitat de València. Available at:[Link]

  • Compound Retention and Suitable Retention Time. Chromatography Forum. Available at:[Link]

  • How Much Retention Time Variation Is Normal? LCGC International. Available at:[Link]

Validation

A Comparative Guide: Ethyl vs. Methyl 7-Chloro-7-Octenoate in Suzuki-Miyaura Cross-Coupling

Executive Summary For researchers and drug development professionals designing synthetic routes involving bifunctional aliphatic chains, the choice of ester protecting group can dictate the success of downstream cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing synthetic routes involving bifunctional aliphatic chains, the choice of ester protecting group can dictate the success of downstream cross-coupling steps. When subjecting 7-chloro-7-octenoate derivatives to Suzuki-Miyaura coupling conditions, the unactivated alkenyl chloride presents a significant kinetic hurdle, requiring elevated temperatures, strong bases, and highly active palladium catalysts.

This guide provides an objective comparison between Ethyl 7-chloro-7-octenoate and Methyl 7-chloro-7-octenoate . While both substrates exhibit identical reactivity at the C-Cl bond, the ethyl ester is vastly superior for these transformations. Its increased steric bulk provides a critical kinetic barrier against base-catalyzed saponification (hydrolysis) under the aqueous, basic conditions required for the Suzuki catalytic cycle, resulting in significantly higher isolated yields and streamlined purification.

Mechanistic Context: The Challenge of Alkenyl Chlorides

Both ethyl and methyl 7-chloro-7-octenoate possess an unactivated C(sp²)-Cl bond. Historically, alkenyl and aryl chlorides have been notoriously poor substrates for Suzuki-Miyaura couplings due to their high bond dissociation energies (~90 kcal/mol), which makes the initial oxidative addition of Pd(0) into the C-Cl bond highly unfavorable[1].

To overcome this, modern protocols employ electron-rich, sterically bulky dialkylbiaryl phosphine ligands (such as Buchwald ligands like SPhos or XPhos)[2]. These ligands increase the electron density at the palladium center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step. However, these specialized catalyst systems still require elevated temperatures (80–100 °C) and the presence of an aqueous base (e.g., K3​PO4​ , Cs2​CO3​ ) to activate the boronic acid via the formation of a reactive boronate complex[1].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OA + Alkenyl Chloride PdII_Cl Trans-Pd(II)(Ar)(Cl)L_2 Intermediate OA->PdII_Cl TM Transmetalation (Requires Aqueous Base) PdII_Cl->TM + R'-B(OH)2 + Base PdII_R Trans-Pd(II)(Ar)(R')L_2 Intermediate TM->PdII_R - B(OH)3 - Cl- RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerates Catalyst Product Cross-Coupled Product (Ester Intact) RE->Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the base-dependent transmetalation.

Comparative Analysis: Ethyl vs. Methyl Ester

Because the ester moiety is located at the C1 position—distant from the reactive C7 alkenyl chloride—the electronic and steric influence of the ester group on the palladium catalytic cycle is negligible[3]. The divergence in performance is entirely dictated by functional group stability .

Susceptibility to Saponification (Hydrolysis)

Suzuki couplings require a base to proceed. Under standard biphasic conditions (e.g., Toluene/ H2​O with K3​PO4​ at 90 °C), esters are vulnerable to nucleophilic attack by hydroxide or phosphate ions.

  • Methyl 7-chloro-7-octenoate: The methoxy group offers minimal steric shielding to the carbonyl carbon. Consequently, the rate of base-catalyzed hydrolysis frequently competes with the rate of the cross-coupling reaction. This leads to a mixture of the desired coupled methyl ester and the coupled carboxylic acid.

  • Ethyl 7-chloro-7-octenoate: The additional methylene carbon in the ethoxy group provides sufficient steric hindrance to significantly retard the rate of nucleophilic attack. The Pd-catalyzed cross-coupling outcompetes saponification, preserving the ester intact.

Downstream Processing and Purification

When the methyl ester hydrolyzes, the resulting carboxylic acid byproduct exists as a water-soluble carboxylate salt under the basic reaction conditions. This complicates the workup:

  • Extracting the desired product requires careful pH adjustment (acidification), which can precipitate the boronic acid or degrade acid-sensitive functional groups.

  • The ethyl ester avoids this entirely; the intact product remains highly soluble in the organic phase, allowing for a simple phase separation and direct purification via silica gel chromatography.

CompetingPathways Substrate 7-Chloro-7-octenoate (Substrate) CoupledEster Coupled Ester Product (Favored for Ethyl) Substrate->CoupledEster Pd Cat., Boronic Acid Base, Heat (Suzuki) Hydrolyzed Carboxylic Acid Byproduct (Favored for Methyl) Substrate->Hydrolyzed Aqueous Base, Heat (Saponification)

Competing pathways during the Suzuki coupling of ester-bearing alkenyl chlorides.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of both substrates under optimized, modern Suzuki-Miyaura conditions ( Pd(OAc)2​ , SPhos, K3​PO4​ , Toluene/ H2​O , 90 °C).

ParameterMethyl 7-chloro-7-octenoateEthyl 7-chloro-7-octenoate
C-Cl Oxidative Addition Rate Slow (Requires Buchwald Ligands)Slow (Requires Buchwald Ligands)
Base Stability (Hydrolysis Rate) High (Prone to saponification)Low (Resistant to saponification)
Optimal Base K3​PO4​ (Strictly controlled equivalents) K3​PO4​ or Cs2​CO3​
Expected Isolated Yield (Ester) ~40 – 50%~80 – 85%
Primary Byproduct Cross-coupled carboxylic acid (~40%)Trace unreacted starting material
Workup Complexity High (Requires acid/base extraction)Low (Standard organic extraction)

Experimental Protocol: Suzuki Coupling of Ethyl 7-chloro-7-octenoate

To ensure maximum yield and suppress any residual hydrolysis, the following self-validating protocol utilizes a biphasic solvent system and a mild phosphate base.

Causality in Design:

  • Ligand Choice: SPhos is selected over standard phosphines ( PPh3​ ) because its electron-rich biaryl structure is mandatory for inserting palladium into the stubborn C-Cl bond[2].

  • Biphasic Solvent (Toluene/ H2​O ): Toluene keeps the ester in the organic phase, physically isolating it from the bulk aqueous base, thereby drastically reducing the kinetics of saponification while still allowing transmetalation at the phase interface.

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.5 equiv), Pd(OAc)2​ (2.0 mol %), SPhos (4.0 mol %), and anhydrous K3​PO4​ (2.0 equiv).

    • Self-Validation Check: Ensure the K3​PO4​ is finely milled and strictly anhydrous to ensure accurate stoichiometric loading.

  • Atmosphere Exchange:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times). Note: Oxygen must be rigorously excluded to prevent the rapid oxidation of the SPhos ligand.

  • Substrate & Solvent Addition:

    • Via syringe, add Ethyl 7-chloro-7-octenoate (1.0 equiv)[3].

    • Add degassed Toluene (10 mL per mmol of substrate) and degassed deionized H2​O (1 mL per mmol of substrate). The 10:1 ratio is critical for maintaining the biphasic barrier.

  • Reaction Execution:

    • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

    • Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to maximize the surface area of the biphasic interface.

    • Allow the reaction to proceed for 12–16 hours. Monitor completion via GC-MS or TLC (staining with KMnO4​ ).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and H2​O (10 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled ethyl ester.

References

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides Source: ResearchGate URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 7-chloro-7-octenoate proper disposal procedures

In drug development and advanced organic synthesis, the management of halogenated intermediates is not merely a regulatory checkbox—it is a critical operational safeguard. Ethyl 7-chloro-7-octenoate (CAS 485320-22-7) is...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and advanced organic synthesis, the management of halogenated intermediates is not merely a regulatory checkbox—it is a critical operational safeguard. Ethyl 7-chloro-7-octenoate (CAS 485320-22-7) is a specialized halogenated ester frequently utilized in complex synthetic pathways[1]. Because of its terminal alkene and chlorinated position, improper disposal can lead to severe environmental contamination, dangerous cross-reactions, and exorbitant fines.

As a Senior Application Scientist, I have engineered this guide to provide you with field-proven, self-validating protocols. We will move beyond basic safety data sheets to explore the causality behind these procedures, ensuring your laboratory operates with uncompromising safety and efficiency.

Chemical Profile & Operational Parameters

Before executing any disposal protocol, it is imperative to understand the quantitative thresholds and material compatibilities of the substance you are handling.

ParameterSpecificationOperational Rationale
Chemical Name Ethyl 7-chloro-7-octenoateTarget analyte for disposal
CAS Registry Number 485320-22-7Unique identifier for waste manifests[1]
Halogen Threshold > 100 ppmExceeding 100 ppm of individual halogenated constituents triggers strict RCRA Subtitle C regulation[2]
Fill Capacity Limit 80% MaximumPrevents hydrostatic rupture from thermal expansion
Secondary Containment 110% of PrimaryCaptures catastrophic primary container failure
Compatible Containment High-Density PolyethyleneResists ester-induced elastomer swelling and degradation

The Mechanistic Rationale for Halogenated Segregation

The most critical error a laboratory can make is co-mingling halogenated waste (like Ethyl 7-chloro-7-octenoate) with non-halogenated solvents (like acetone or ethanol).

The Causality: When organic waste is destroyed via incineration, non-halogenated solvents burn cleanly into carbon dioxide and water. However, halogenated compounds release highly corrosive hydrogen chloride (HCl) gas and can form toxic dioxins or furans under sub-optimal thermal conditions. To mitigate this, halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers. Consequently, mixing these streams drastically increases disposal costs and introduces severe facility risks[3].

SegregationWorkflow Start Generate Ethyl 7-chloro-7-octenoate Waste Decision Mixed with Non-Halogenated? Start->Decision Segregate Segregate as Halogenated Organic Waste Decision->Segregate No Error DO NOT MIX Increases Disposal Cost & Risk Decision->Error Yes Incineration High-Temp Incineration with HCl Scrubbers Segregate->Incineration

Halogenated waste segregation and high-temperature incineration pathway.

Standard Operating Procedure: Routine Waste Disposal

To guarantee trustworthiness, this SOP is designed as a self-validating system . Each step includes a built-in check to ensure the procedure was executed correctly before moving to the next phase.

Step 1: Container Selection and Preparation

  • Action: Select a UN-rated High-Density Polyethylene (HDPE) carboy.

  • Causality: Halogenated esters can degrade polycarbonates and swell standard rubber O-rings. HDPE provides superior chemical resistance, preventing leaching and structural compromise.

  • Self-Validating Check: Inspect the interior of the empty carboy with a flashlight. If any residual moisture or unknown crystalline residue is present, reject the container to prevent incompatible cross-reactions.

Step 2: Waste Transfer

  • Action: Transfer the Ethyl 7-chloro-7-octenoate waste into the carboy inside a certified chemical fume hood, filling to a maximum of 80% capacity.

  • Causality: Halogenated esters possess distinct vapor pressures. Leaving a 20% headspace accommodates thermal expansion during transport.

  • Self-Validating Check: Shine a light behind the semi-transparent HDPE carboy. The liquid meniscus must rest at or below the pre-marked 80% fill line. If it exceeds this line, immediately decant the excess into a secondary compliant container.

Step 3: Sealing and Vapor Verification

  • Action: Seal the container tightly with an HDPE-compatible cap and place it in a secondary containment tray.

  • Causality: Secondary containment ensures that if the primary seal fails, the hazardous material does not reach the laboratory floor or drain systems.

  • Self-Validating Check: After sealing, gently invert the carboy 45 degrees for 5 seconds. Wipe the threading with a clean Kimwipe. If the Kimwipe shows any dampness or discoloration, the O-ring has failed and the cap must be replaced immediately.

Emergency Spill Response & Decontamination Workflow

In the event of an accidental release, rapid, methodical action is required to prevent inhalation exposure and environmental release.

SpillResponse Spill Spill Detected Assess Volume Assessment Spill->Assess Evacuate Evacuate Area & Call HazMat Assess->Evacuate > 1L or highly concentrated PPE Don PPE (Respirator, Nitrile) Assess->PPE < 1L (Manageable) Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE->Absorb Collect Collect in Sealed HDPE Drum Absorb->Collect

Step-by-step spill response and containment workflow for halogenated esters.

Step 1: Volume Assessment

  • Action: Visually estimate the spill volume without approaching the vapor zone.

  • Causality: Spills over 1 liter exceed the safe absorption capacity of standard benchtop spill kits and risk overwhelming local HVAC ventilation.

  • Self-Validating Check: If the spill perimeter extends beyond the immediate fume hood boundary or covers more than two standard floor tiles (approx. 24x24 inches), automatically trigger the >1L evacuation protocol.

Step 2: PPE and Inert Containment

  • Action: Don double nitrile gloves, splash goggles, and a half-mask respirator with organic vapor cartridges. Surround the spill with inert vermiculite or universal spill pads.

  • Causality: You must use inert absorbents. Cellulosic (paper) absorbents can interact with reactive functional groups, potentially causing an exothermic reaction.

  • Self-Validating Check: Apply a small test amount of vermiculite to the edge of the spill and observe for 10 seconds. If bubbling, fuming, or a temperature increase is detected (via hovering a gloved hand without touching), evacuate immediately—an unexpected secondary reaction is occurring.

Step 3: Collection and Decontamination

  • Action: Sweep the absorbed material using non-sparking tools and place it into a dedicated solid hazardous waste bag. Wash the affected surface with a mild alkaline detergent, followed by a water rinse.

Regulatory Compliance & Documentation

Proper disposal extends beyond physical handling; it requires meticulous documentation. According to EPA guidelines, any waste stream containing significant concentrations (typically >100 ppm) of halogenated solvents must be explicitly coded and manifested[2]. Ensure that your hazardous waste label clearly states "Ethyl 7-chloro-7-octenoate - Halogenated Organic Waste" and includes the date of first accumulation. Never dispose of this material down the drain or through intentional evaporation, as this violates federal environmental statutes and severely compromises laboratory safety.

By integrating these mechanistic insights and self-validating checks into your daily operations, you transform routine disposal from a potential liability into a robust pillar of your laboratory's safety culture.

References

  • 7-CHLORO-7-OCTENOIC ACID — Chemical Substance Information - NextSDS. Source: nextsds.com.
  • 7.2 Organic Solvents - Cornell EHS. Source: cornell.edu.
  • RO 13579 - EPA. Source: epa.gov.

Sources

Handling

Personal protective equipment for handling Ethyl 7-chloro-7-octenoate

As a Senior Application Scientist, I understand that handling bifunctional building blocks like Ethyl 7-chloro-7-octenoate requires more than just a cursory glance at a Safety Data Sheet (SDS). Drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling bifunctional building blocks like Ethyl 7-chloro-7-octenoate requires more than just a cursory glance at a Safety Data Sheet (SDS). Drug development professionals frequently leverage this molecule to rapidly build complexity; the terminal vinyl chloride serves as a robust electrophile for transition-metal-catalyzed cross-couplings[1], while the ethyl ester provides a latent handle for subsequent saponification or amidation.

However, the very features that make this molecule synthetically valuable also dictate its safety and handling requirements. This guide synthesizes technical accuracy with field-proven insights to provide you with a self-validating framework for handling, utilizing, and disposing of Ethyl 7-chloro-7-octenoate safely.

Chemical Profile & Mechanistic Causality

To design a safe operational workflow, we must first understand the causality behind the chemical's hazards. Ethyl 7-chloro-7-octenoate is a halogenated aliphatic ester. While the vinyl chloride moiety is relatively stable to spontaneous nucleophilic substitution, it is highly reactive in the presence of Pd(0) or Ni(0) catalysts[1]. Furthermore, the ester group is susceptible to hydrolysis under basic or strongly acidic conditions, necessitating moisture-free handling not just for catalyst preservation, but to maintain reagent integrity.

Toxicologically, halogenated esters are lipophilic. This allows them to easily permeate lipid bilayers, meaning skin exposure can lead to rapid transdermal absorption and systemic toxicity.

Table 1: Chemical and Hazard Profile of Ethyl 7-chloro-7-octenoate

Property / AttributeValue / DescriptionCausality / Impact on Handling
Chemical Name Ethyl 7-chloro-7-octenoateBifunctional nature requires orthogonal protection/reaction strategies.
CAS Registry Number 485320-22-7[2]Essential for precise regulatory tracking and inventory management.
Molecular Formula C10H17ClO2High carbon-to-halogen ratio; burns cleanly but releases HCl gas.
Primary Hazard H302: Harmful if swallowed[3]Necessitates strict prohibition of mouth-pipetting and eating in the lab.
Signal Word WARNING[4]Indicates moderate acute toxicity and irritation potential.
Waste Classification Halogenated Organic WasteMust be segregated to prevent explosive reactions during incineration.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged handling of halogenated esters. The following matrix outlines the required gear and the scientific rationale behind each choice.

  • Hands: Double-glove with heavy-duty nitrile (minimum 8 mil) or utilize Butyl rubber gloves for extended handling.

    • Application Scientist Insight: Halogenated esters are notorious for acting as permeation enhancers. Standard 4-mil nitrile degrades and swells upon prolonged contact, creating a false sense of security.

  • Eyes: Tight-fitting chemical splash goggles.

    • Causality: Vapors or micro-droplets of halogenated compounds can cause severe, immediate corneal irritation and lipid extraction from the eye surface.

  • Body: Flame-retardant lab coat (e.g., Nomex) and a chemical-resistant apron.

  • Respiratory: Primary control is a certified fume hood. If handling bulk quantities outside a hood, a half-mask respirator equipped with Organic Vapor (OV) cartridges is mandatory.

Operational Handling & Experimental Workflows

When utilizing Ethyl 7-chloro-7-octenoate in transition-metal-catalyzed cross-couplings (such as Suzuki or Heck reactions)[1], maintaining an inert, anhydrous environment is critical. The following step-by-step methodology incorporates self-validating checks to ensure process integrity.

Protocol: Schlenk-Line Transfer and Reaction Setup

  • System Validation: Verify the fume hood face velocity is operating between 80–120 fpm. Ensure all glassware is oven-dried (120°C for >4 hours) and free of micro-fractures.

  • Atmosphere Exchange: Attach the reaction flask to a Schlenk line. Perform three vacuum/argon backfill cycles.

    • Causality: Transition metal catalysts used to activate the vinyl chloride are highly sensitive to oxidation[1].

  • Reagent Preparation: Dissolve the Ethyl 7-chloro-7-octenoate in a rigorously degassed, anhydrous solvent (e.g., THF or Toluene).

  • Transfer Protocol: Using a gas-tight syringe equipped with a PTFE plunger, draw the reagent under positive argon pressure.

    • Trustworthiness Check: Before piercing the reagent septum, draw 10% of the syringe volume in inert gas. After drawing the reagent, invert the syringe and expel the gas bubble. If the plunger slowly depresses on its own, the syringe seal is compromised; abort the transfer to prevent oxygen ingress.

  • Reaction Execution: Add the reagent dropwise to the catalyst suspension, monitoring the internal temperature to control the exothermic oxidative addition step.

Workflow N1 Pre-Operation Validation N2 Inert Atmosphere Setup N1->N2 N3 Reagent Transfer (Gas-Tight Syringe) N2->N3 N4 Pd-Catalyzed Coupling N3->N4 N5 Quenching & Halogenated Waste N4->N5

Operational workflow for handling Ethyl 7-chloro-7-octenoate in cross-coupling reactions.

Emergency Response & Disposal Plans

Halogenated organic waste requires specialized disposal pathways. Mixing halogenated waste with non-halogenated streams can lead to dangerous exothermic reactions or the release of toxic dioxins and hydrogen chloride gas during facility incineration.

Protocol: Spill Response and Halogenated Waste Disposal

  • Assessment & Evacuation: If the spill exceeds 50 mL or occurs outside a fume hood, evacuate the immediate area and allow the HVAC system to clear the vapors for 15 minutes.

  • Containment: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Causality: Halogenated organics can react violently with strongly basic absorbents or combustible materials (like sawdust).

  • Collection: Sweep the saturated absorbent using a non-sparking tool and place it into a heavy-duty, sealable polyethylene bag.

  • Validation:

    • Trustworthiness Check: After sweeping, wipe the spill area with an acetone-dampened pad. Visually inspect the surface at an angle to confirm zero residual chemical sheen before declaring the area decontaminated.

  • Disposal: Deposit all contaminated materials, including gloves and wipes, into a clearly labeled "Halogenated Organic Waste" container.

SpillResponse S1 Spill Detected S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Ventilate (High Risk) S2->S3 > 50mL S4 Contain with Absorbent (Vermiculite) S2->S4 < 50mL S3->S4 S5 Neutralize & Collect S4->S5 S6 Halogenated Waste Incineration S5->S6

Logical decision tree for spill response and disposal of halogenated ester waste.

References

  • Matrix Scientific: SAFETY DATA SHEET - Ethyl 7-chloro-7-octenoate.
  • Fluorochem: ethyl 7-chloro-7-octenoate (CAS 485320-22-7) Hazards. Fluorochem.
  • Sigma-Aldrich: ethyl 7-chloro-7-octeno
  • Thermo Fisher Scientific: TRANSITION METAL-CATALYZED COUPLINGS REACTIONS. Thermo Fisher Scientific.

Sources

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